Saropyrone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H16O5 |
|---|---|
Molecular Weight |
288.29 g/mol |
IUPAC Name |
6-(3,4-dihydroxyphenyl)-2,3,3-trimethyl-2H-furo[3,2-c]pyran-4-one |
InChI |
InChI=1S/C16H16O5/c1-8-16(2,3)14-13(20-8)7-12(21-15(14)19)9-4-5-10(17)11(18)6-9/h4-8,17-18H,1-3H3 |
InChI Key |
ONBNNXIPKYXCPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(O1)C=C(OC2=O)C3=CC(=C(C=C3)O)O)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Sartorypyrone A: A Technical Guide to Biosynthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sartorypyrone A is a diterpene lactone natural product belonging to the meroterpenoid class of compounds.[1] It has been identified as a secondary metabolite produced by fungi of the genus Aspergillus, specifically Aspergillus tsunodae and Aspergillus felis.[1] More recently, the biosynthetic gene cluster responsible for the production of sartorypyrones, designated the "spy BGC," has been identified in the pathogenic fungus Aspergillus fumigatus.[2][3][4] This discovery has opened avenues for understanding the biosynthesis of this and related compounds through heterologous expression systems.[2][4] This technical guide provides a comprehensive overview of the biosynthesis and characterization of Sartorypyrone A, with detailed experimental protocols and data presented for researchers in natural product chemistry and drug discovery.
Physicochemical Properties of Sartorypyrone A
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₀O₅ | [1] |
| Molecular Weight | 456.6 g/mol | [1] |
| IUPAC Name | [(1S,3R)-3-[(3E,7E)-9-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3,7-dimethylnona-3,7-dienyl]-2,2-dimethyl-4-methylidenecyclohexyl] acetate | [1] |
| CAS Number | 1452396-10-9 |
Biosynthesis of Sartorypyrone A
The biosynthetic pathway for sartorypyrones has been elucidated through the heterologous expression of the spy biosynthetic gene cluster from A. fumigatus in Aspergillus nidulans.[2][3][4] The pathway involves a polyketide synthase (PKS) and a terpene cyclase, among other enzymes.[2]
Caption: Proposed biosynthetic pathway of Sartorypyrone A.
Experimental Protocols
Heterologous Expression and Isolation of Sartorypyrone A
The following protocol is adapted from the work of Lin et al. (2023) on the heterologous expression of the spy BGC in A. nidulans.[2]
1. Strain Construction:
- The entire >24 kb spy biosynthetic gene cluster from A. fumigatus is refactored and transformed into an Aspergillus nidulans host strain.
- Each gene within the cluster is placed under the control of an inducible promoter (e.g., alcA(p)).[2]
- To improve yields, a deletion of the agsB gene (α-1,3-glucan synthase) in the A. nidulans host can be performed to promote dispersed hyphal growth in liquid culture.[2]
2. Fungal Cultivation:
- The engineered A. nidulans strain is cultivated in a suitable medium, such as lactose minimal medium (LMM), which does not repress the alcA and aldA promoters.[2]
- Induction of gene expression is carried out by adding an inducer, for example, methyl-ethyl-ketone (MEK).[2]
- Large-scale cultivation is necessary to obtain sufficient quantities of the metabolites for isolation and characterization.
3. Extraction of Metabolites:
- Following cultivation, the culture medium and mycelia are separated by filtration.
- The culture medium is extracted with an organic solvent such as ethyl acetate.
- The mycelia are also extracted with an appropriate organic solvent.
- The organic extracts are combined and concentrated under reduced pressure.
4. Purification of Sartorypyrone A:
- The crude extract is subjected to flash chromatography on silica gel to perform an initial separation of the compounds.
- Fractions containing the desired compounds are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure Sartorypyrone A.[2]
Characterization Techniques
1. Mass Spectrometry:
- High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the isolated compound.[2]
- Analysis is typically performed in both positive and negative ion modes.
2. NMR Spectroscopy:
- One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectra are acquired to elucidate the chemical structure of Sartorypyrone A.[2]
- Spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
3. X-ray Crystallography / Microcrystal Electron Diffraction (MicroED):
- For unambiguous determination of the relative and absolute stereochemistry, single-crystal X-ray diffraction or Microcrystal Electron Diffraction (MicroED) can be employed on suitable crystals of the compound.[2]
Characterization Data
Mass Spectrometry Data for Sartorypyrone A
| Ion Mode | m/z [M+H]⁺ | Molecular Formula | Reference |
| Positive | 457.2954 | C₂₈H₄₁O₅ | [2] |
NMR Spectroscopic Data for Sartorypyrone A
The following table summarizes the ¹H and ¹³C NMR data for Sartorypyrone A as reported in the literature.[2]
| Position | ¹³C δ (ppm) | ¹H δ (ppm, J in Hz) |
| 1 | 38.5 | 1.55 (m), 1.08 (m) |
| 2 | 27.9 | |
| 3 | 76.9 | 4.65 (dd, 10.5, 4.5) |
| 4 | 41.2 | 2.15 (m) |
| 5 | 148.9 | |
| 6 | 110.1 | 4.83 (s), 4.58 (s) |
| 7 | 21.6 | 0.93 (s) |
| 8 | 26.8 | 0.88 (s) |
| 9 | 16.3 | 1.01 (d, 6.5) |
| 10 | 171.0 | |
| 11 | 21.1 | 2.03 (s) |
| 1' | 24.3 | 2.22 (m) |
| 2' | 124.5 | 5.10 (t, 7.0) |
| 3' | 139.9 | |
| 4' | 39.8 | 2.00 (m) |
| 5' | 26.5 | 2.08 (m) |
| 6' | 123.9 | 5.12 (t, 7.0) |
| 7' | 135.2 | |
| 8' | 31.9 | 2.25 (m) |
| 9' | 29.7 | 2.20 (m) |
| 10' | 16.1 | 1.60 (s) |
| 11' | 16.0 | 1.68 (s) |
| 2'' | 164.8 | |
| 3'' | 101.9 | |
| 4'' | 162.9 | |
| 5'' | 99.8 | 5.55 (s) |
| 6'' | 168.1 | |
| 7'' | 19.8 | 2.12 (s) |
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information on the specific biological activities and mechanisms of action of Sartorypyrone A. As a member of the meroterpenoid class of natural products, it may possess a range of biological properties that warrant further investigation.[5] Secondary metabolites from Aspergillus species are known to exhibit a wide array of biological activities.[6] Further studies are required to elucidate any potential therapeutic applications and to understand its interactions with cellular signaling pathways.
Conclusion
Sartorypyrone A is a structurally interesting meroterpenoid whose biosynthesis has been recently uncovered. The development of a heterologous expression system provides a means for producing this and related compounds for further study. The detailed characterization data presented in this guide serves as a valuable resource for researchers in the field. Future investigations into the biological activity and potential pharmacological applications of Sartorypyrone A are warranted.
References
- 1. Sartorypyrone A | C28H40O5 | CID 72547199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Researchers shed light on how one deadly pathogen makes its chemicals | EurekAlert! [eurekalert.org]
- 4. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Molecular Ballet: A Technical Guide to the Mechanism of Action of Sarizotan
For Immediate Release
[CITY, State] – In the intricate landscape of neuropharmacology, understanding the precise mechanism of action of a therapeutic agent is paramount for researchers, scientists, and drug development professionals. This in-depth technical guide elucidates the core mechanism of action of sarizotan, a compound investigated for its potential in treating motor complications in Parkinson's disease. This document provides a comprehensive overview of its molecular targets, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Molecular Targets: A Dual Affinity
Sarizotan exhibits a dualistic interaction with key neurotransmitter systems in the brain, primarily targeting serotonin and dopamine receptors. It functions as a potent agonist at the serotonin 5-HT1A receptor and displays a complex profile as a partial agonist or antagonist at dopamine D2-like receptors (D2, D3, and D4).[1][2][3] This dual action is central to its pharmacological effects.
Quantitative Binding Affinities and Functional Potencies
The affinity and functional potency of sarizotan at its primary targets have been quantified in various studies. The following tables summarize the key in vitro data for human receptors.
Table 1: Binding Affinity (Ki) and IC50 Values of Sarizotan at Human Serotonin and Dopamine Receptors
| Receptor Subtype | Binding Affinity (Ki) [nM] | IC50 [nM] | Reference |
| 5-HT1A | 0.1 | 6.5 (rat) | [2] |
| Dopamine D2 | - | 17 | [2] |
| Dopamine D3 | - | 6.8 | [2] |
| Dopamine D4.2 | - | 2.4 | [2] |
Table 2: Functional Agonist/Antagonist Potency (EC50/IC50) of Sarizotan at Human Dopamine D2-like Receptors
| Receptor Subtype | Functional Assay | Potency (EC50/IC50) [nM] | Functional Effect | Reference |
| D2S | GIRK Channel Activation | EC50 = 29 | Partial Agonist | [4] |
| D2S | GIRK Channel Activation | IC50 = 52 | Antagonist | [4] |
| D2L | GIRK Channel Activation | EC50 = 23 | Partial Agonist | [4] |
| D2L | GIRK Channel Activation | IC50 = 121 | Antagonist | [4] |
| D3 | GIRK Channel Activation | EC50 = 5.6 | Full Agonist | [4] |
| D4.4 | GIRK Channel Activation | EC50 = 5.4 | Full Agonist | [4] |
| D2S | Adenylyl Cyclase Inhibition | EC50 = 0.6 | Partial Agonist | [4] |
| D2L | Adenylyl Cyclase Inhibition | EC50 = 0.51 | Full Agonist | [4] |
| D3 | Adenylyl Cyclase Inhibition | EC50 = 0.47 | Full Agonist | [4] |
| D4.2 | Adenylyl Cyclase Inhibition | EC50 = 0.48 | Full Agonist | [4] |
| D4.4 | Adenylyl Cyclase Inhibition | EC50 = 0.23 | Full Agonist | [4] |
Signaling Pathways Modulated by Sarizotan
Sarizotan's interaction with its target receptors triggers downstream intracellular signaling cascades, ultimately leading to its physiological effects.
5-HT1A Receptor-Mediated Signaling
As a 5-HT1A receptor agonist, sarizotan mimics the action of serotonin at this receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins.[5] Activation of this pathway leads to two primary downstream effects:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in the intracellular concentration of cyclic AMP (cAMP).[3]
-
Activation of G-protein-coupled Inwardly-rectifying Potassium (GIRK) Channels: This leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential.[2]
Dopamine D2-like Receptor-Mediated Signaling
Sarizotan's effect on dopamine D2-like receptors is more nuanced, acting as a partial agonist or antagonist depending on the specific receptor subtype and the signaling pathway being measured.[4] These receptors are also GPCRs that couple to Gi/o proteins.[6] Therefore, the downstream signaling events are similar to those of the 5-HT1A receptor, involving the inhibition of adenylyl cyclase and modulation of ion channels.[6] The partial agonism means that sarizotan can produce a response that is lower than that of the endogenous ligand, dopamine. In situations of high dopaminergic tone, sarizotan can act as an antagonist, blocking the effects of dopamine.
Detailed Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize the mechanism of action of sarizotan.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
Objective: To determine the binding affinity (Ki) of sarizotan for the human 5-HT1A receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4).[7]
-
Radioligand: [3H]8-hydroxy-DPAT.[7]
-
Non-specific binding control: 10 µM Metergoline.[7]
-
Test compound: Sarizotan.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h5-HT1A cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Resuspend the pellet in fresh membrane preparation buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Store membrane preparations at -80°C until use.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of 10 µM metergoline (for non-specific binding).
-
50 µL of various concentrations of sarizotan.
-
-
Add 50 µL of [3H]8-hydroxy-DPAT (final concentration ~0.25 nM) to all wells.[7]
-
Add 100 µL of diluted cell membrane preparation (e.g., 10 µg protein) to all wells.[7]
-
Incubate the plate at room temperature for 60 minutes.[7]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the sarizotan concentration.
-
Determine the IC50 value (the concentration of sarizotan that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for Dopamine D2 Receptor Activity
Objective: To determine the functional activity (EC50 or IC50) of sarizotan at the human dopamine D2 receptor by measuring its effect on forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 cells stably expressing the human D2 receptor.
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS).
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 0.5 mM IBMX).
-
Forskolin.
-
Dopamine (as a reference agonist).
-
Test compound: Sarizotan.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque microplates.
Procedure:
-
Cell Culture and Plating:
-
Culture CHO-hD2 cells to ~80-90% confluency.
-
Harvest the cells and resuspend in cell culture medium.
-
Plate the cells in a 384-well plate at a suitable density (e.g., 5,000-10,000 cells per well) and incubate for 24 hours.
-
-
Functional Assay (Agonist Mode):
-
Wash the cells with stimulation buffer.
-
Add stimulation buffer containing various concentrations of sarizotan to the wells.
-
Add forskolin to all wells (except the basal control) to a final concentration that stimulates a submaximal level of cAMP production (e.g., 1-10 µM).
-
Incubate the plate at room temperature for 30 minutes.
-
-
Functional Assay (Antagonist Mode):
-
Wash the cells with stimulation buffer.
-
Add stimulation buffer containing a fixed, submaximal concentration of dopamine (e.g., EC80) and varying concentrations of sarizotan to the wells.
-
Add forskolin to all wells (except the basal control).
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the logarithm of the sarizotan concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum effect (Emax) relative to dopamine.
-
Antagonist Mode: Plot the cAMP concentration against the logarithm of the sarizotan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
Sarizotan's mechanism of action is characterized by its dual engagement of the serotonergic and dopaminergic systems. Its potent agonism at 5-HT1A receptors and its complex modulatory effects on D2-like receptors provide a foundation for its observed pharmacological profile. The detailed experimental protocols outlined in this guide serve as a practical resource for researchers seeking to further investigate the intricate molecular interactions of sarizotan and similar compounds. A thorough understanding of these fundamental mechanisms is crucial for the continued development of novel and effective therapies for neurological disorders.
References
- 1. Sarizotan as a treatment for dyskinesias in Parkinson's disease: a double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Sarizotan, a 5-HT1a and D2-Like Receptor Agonist, on Respiration in Three Mouse Models of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel antidyskinetic drug sarizotan elicits different functional responses at human D2-like dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatrictimes.com [psychiatrictimes.com]
- 6. How changes in dopamine D2 receptor levels alter striatal circuit function and motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]
An In-depth Technical Guide to Saropyrone Derivatives and Analogues for Researchers and Drug Development Professionals
Introduction: Saropyrones are a class of heterocyclic compounds characterized by a fused pyrone ring system. Natural and synthetic pyrone derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of Saropyrone derivatives and analogues, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on quantitative data and detailed experimental methodologies.
Core Structure of this compound
The foundational structure of this compound, identified by CAS number 159650-12-1 with a molecular formula of C16H16O5, features a dihydroxyphenyl substituent attached to a dimethylchromenone fused with a pyranone ring. This core scaffold serves as the basis for the synthesis of various derivatives and analogues with diverse pharmacological profiles.
Synthesis of this compound Derivatives
The synthesis of pyrone derivatives often involves condensation reactions to form the heterocyclic ring system. A common method for synthesizing related benzodipyrone structures is the Pechmann reaction, which involves the condensation of a phenol with a β-keto ester in the presence of an acid catalyst.[1] For the synthesis of specific this compound analogues, multi-step reaction schemes are typically employed, starting from commercially available precursors.
General Synthetic Approach:
A plausible synthetic route for this compound analogues may involve the following key steps:
-
Formation of a Chromenone Intermediate: Reaction of a substituted resorcinol with a suitable β-ketoester or a similar reagent to construct the chromenone core.
-
Introduction of the Dihydroxyphenyl Moiety: This can be achieved through various cross-coupling reactions, such as the Suzuki or Stille coupling, by first functionalizing the chromenone core with a halide or boronic acid.
-
Derivatization: Modification of the peripheral functional groups on either the chromenone core or the dihydroxyphenyl ring to generate a library of analogues. This can include alkylation, acylation, or halogenation to explore structure-activity relationships (SAR).
Biological Activities and Quantitative Data
This compound derivatives and related pyrone compounds have been evaluated for a range of biological activities. The following tables summarize the quantitative data from studies on analogous pyrone structures, providing insights into their potential as therapeutic agents.
Anticancer Activity
Many pyrone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.
Table 1: Anticancer Activity of Selected Pyrone and Benzopyran Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Benzopyran Derivative 7e | MDA-MB-231 | 3.46 | Etoposide | >30 | [2] |
| Benzopyran Derivative 7f | MDA-MB-231 | 18.76 | Etoposide | >30 | [2] |
| Cyanopyridone 5a | MCF-7 | 1.77 ± 0.1 | Taxol | 8.48 ± 0.46 | [3] |
| Cyanopyridone 5a | HepG2 | 2.71 ± 0.15 | Taxol | 14.60 ± 0.79 | [3] |
| Cyanopyridone 5e | MCF-7 | 1.39 ± 0.08 | Taxol | 8.48 ± 0.46 | [3] |
| Benzo[a]phenazine XXIV | HeLa | 1.0 - 10 | - | - | [4] |
| Benzo[a]phenazine XXIV | A549 | 1.0 - 10 | - | - | [4] |
| Benzo[a]phenazine XXIV | MCF-7 | 1.0 - 10 | - | - | [4] |
| Benzo[a]phenazine XXIV | HL-60 | 1.0 - 10 | - | - | [4] |
Antimicrobial Activity
The antimicrobial potential of pyrone derivatives has been investigated against a variety of pathogenic bacteria and fungi. The mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Table 2: Antimicrobial Activity of Selected Pyrone Analogues
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Benzodipyrone SY5 | E. coli | - | Ciprofloxacin | - | [1] |
| Benzodipyrone SY2 | Anaerobic bacteria | - | Ciprofloxacin | - | [1] |
| Benzodipyrone SY1 | Pathogenic fungi | - | - | - | [1] |
| Canthin-6-one | S. aureus | 0.49 | Omacilin | Similar | [5] |
| Canthin-6-one | E. coli | 3.91 | Omacilin | Similar | [5] |
| 10-methoxycanthin-6-one | S. aureus (MRSA) | 3.91 | - | - | [5] |
Anti-inflammatory Activity
Certain pyrone derivatives exhibit anti-inflammatory properties by inhibiting key inflammatory mediators and enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Table 3: Anti-inflammatory Activity of Selected Pyrimidine and Pyrazole Derivatives
| Compound ID | Target | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Pyrimidine Derivative 5 | COX-2 | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 | [6] |
| Pyrimidine Derivative 6 | COX-2 | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 | [6] |
| Pyrazoline 2g | Lipoxygenase | 80 | - | - | [5] |
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound derivatives and their analogues are mediated through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Cancer-Related Signaling Pathways
In cancer, pyrone derivatives have been shown to interfere with critical signaling cascades that regulate cell growth, proliferation, and survival. A key mechanism is the inhibition of the RAS/RAF/MEK/ERK (MAPK) pathway , which is frequently hyperactivated in many cancers.[7] By inhibiting components of this pathway, these compounds can induce cell cycle arrest and apoptosis.
Another important target is the PI3K/Akt/mTOR pathway , which plays a central role in cell survival and proliferation.[8] Inhibition of this pathway by this compound analogues can lead to decreased cell viability and tumor growth. Furthermore, some pyrone derivatives act as topoisomerase inhibitors , preventing the proper replication and repair of DNA, which is particularly detrimental to rapidly dividing cancer cells.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of this compound derivatives. The following sections outline key methodologies for assessing their biological activities.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
References
- 1. Potential mechanisms of cancer prevention and treatment by sulforaphane, a natural small molecule compound of plant-derived - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetmol.cn [targetmol.cn]
- 3. 159650-12-1 | this compound [albtechnology.com]
- 4. mdpi.com [mdpi.com]
- 5. biorbyt.com [biorbyt.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound | 159650-12-1 [chemicalbook.com]
In Vitro Screening of A-74528: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-74528 is a complex polyketide natural product identified as a potent inhibitor of 2',5'-oligoadenylate phosphodiesterase (2'-PDE). This enzyme plays a critical role in the regulation of the interferon-mediated 2-5A/RNase L antiviral pathway, a key component of the innate immune response. By inhibiting 2'-PDE, A-74528 enhances the antiviral state of cells, making it a compound of significant interest for the development of novel antiviral therapeutics. This technical guide provides a comprehensive overview of the in vitro screening methodologies for A-74528, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols. While the primary literature confirms the mechanism of action of A-74528, specific quantitative data such as IC50 values are not widely available in published resources. Therefore, this guide presents representative data and protocols to enable the in vitro characterization of A-74528 and similar 2'-PDE inhibitors.
Mechanism of Action and Signaling Pathway
A-74528 exerts its antiviral effect by modulating the 2-5A/RNase L pathway. This pathway is a critical arm of the interferon-induced antiviral response. Upon viral infection, interferons stimulate the expression of 2',5'-oligoadenylate synthetases (OAS). Activated by viral double-stranded RNA (dsRNA), OAS synthesizes 2',5'-oligoadenylates (2-5A). 2-5A then binds to and activates RNase L, a latent endoribonuclease. Activated RNase L degrades viral and cellular single-stranded RNA, thereby inhibiting protein synthesis and viral replication.
The activity of this pathway is tightly regulated by 2',5'-phosphodiesterase (2'-PDE), which degrades 2-5A, thus turning off the RNase L activity. A-74528 inhibits 2'-PDE, leading to an accumulation of 2-5A, sustained activation of RNase L, and a potentiated antiviral state.
Data Presentation
The following table provides a template for summarizing the in vitro screening data for A-74528. Due to the absence of specific published IC50 and EC50 values, placeholder data is used to illustrate the format.
| Assay Type | Target | Parameter | Value | Cell Line (for antiviral assay) |
| Enzyme Inhibition | 2',5'-Phosphodiesterase (2'-PDE) | IC50 | e.g., X.X µM | N/A |
| Antiviral Activity | e.g., Influenza A Virus | EC50 | e.g., Y.Y µM | e.g., MDCK |
| Antiviral Activity | e.g., Rhinovirus | EC50 | e.g., Z.Z µM | e.g., HeLa |
| Cytotoxicity | N/A | CC50 | e.g., >100 µM | e.g., MDCK, HeLa |
Experimental Protocols
In Vitro 2',5'-Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a representative method for determining the inhibitory activity of A-74528 against 2'-PDE. This assay measures the amount of 2-5A remaining after incubation with the enzyme and the test compound.
Materials:
-
Recombinant human 2',5'-phosphodiesterase
-
2',5'-oligoadenylate (2-5A) substrate
-
A-74528
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well microplate
-
Detection system (e.g., HPLC-based quantification of 2-5A or a coupled enzymatic assay that generates a colorimetric or fluorescent signal)
Procedure:
-
Compound Preparation: Prepare a stock solution of A-74528 in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in Assay Buffer to obtain a range of test concentrations.
-
Enzyme Preparation: Dilute the recombinant 2'-PDE in Assay Buffer to a predetermined optimal concentration.
-
Assay Reaction: a. To each well of a 96-well plate, add 10 µL of the A-74528 dilution. b. Add 20 µL of the diluted 2'-PDE enzyme solution to each well. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 20 µL of the 2-5A substrate solution to each well. e. Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination and Detection: a. Stop the reaction by adding a suitable stop solution (e.g., 0.1 M HCl) or by heat inactivation. b. Quantify the remaining 2-5A using a suitable detection method. For HPLC, inject a portion of the reaction mixture onto an appropriate column and measure the peak area corresponding to 2-5A.
-
Data Analysis: a. Calculate the percentage of 2'-PDE inhibition for each concentration of A-74528 relative to a no-inhibitor control. b. Plot the percentage of inhibition against the logarithm of the A-74528 concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol outlines a standard plaque reduction assay to evaluate the antiviral efficacy of A-74528. This assay measures the ability of the compound to inhibit the formation of viral plaques in a cell monolayer.
Materials:
-
Susceptible host cell line (e.g., MDCK for influenza virus)
-
Virus stock of known titer
-
A-74528
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in culture plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of A-74528 in cell culture medium.
-
Virus Infection: a. When the cell monolayer is confluent, remove the growth medium and wash the cells with phosphate-buffered saline (PBS). b. Infect the cells with a dilution of the virus stock calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). c. Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: a. After the adsorption period, remove the virus inoculum. b. Overlay the cell monolayer with the agarose or methylcellulose medium containing the different concentrations of A-74528. Include a no-compound control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days, depending on the virus).
-
Plaque Visualization and Counting: a. Fix the cells with a solution such as 10% formalin. b. Stain the fixed cell monolayer with crystal violet solution. The plaques will appear as clear zones against a background of stained, uninfected cells. c. Count the number of plaques in each well.
-
Data Analysis: a. Calculate the percentage of plaque reduction for each concentration of A-74528 compared to the no-compound control. b. Plot the percentage of plaque reduction against the logarithm of the A-74528 concentration. c. Determine the EC50 value (the concentration that inhibits 50% of plaque formation) from the dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro screening of a 2'-PDE inhibitor like A-74528.
Conclusion
A-74528 represents a promising lead compound for the development of novel antiviral agents due to its unique mechanism of action targeting the 2-5A/RNase L pathway. This technical guide provides a framework for the in vitro screening and characterization of A-74528 and other 2'-PDE inhibitors. The detailed protocols for enzyme inhibition and antiviral assays, along with the illustrative signaling pathway and experimental workflow diagrams, offer a comprehensive resource for researchers in the field of drug discovery and development. While specific quantitative data for A-74528 remains to be fully disclosed in the public domain, the methodologies outlined here will enable the generation of such data and facilitate the advancement of this and other related compounds towards potential clinical applications.
Unveiling the Molecular Target of Novel Therapeutics: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification and validation of a drug's molecular target are foundational steps in modern drug discovery and development. A clear understanding of the target and its engagement by a therapeutic agent is crucial for elucidating its mechanism of action, predicting potential toxicities, and developing effective clinical strategies. This technical guide provides an in-depth overview of the core principles and experimental methodologies for target identification and validation, using a case study to illustrate the application of these techniques.
Core Strategies in Target Identification
The journey to pinpointing a drug's target can be broadly categorized into two main approaches:
-
Target-Based Discovery: This approach begins with a known biological target that is hypothesized to be involved in a disease process. High-throughput screening of compound libraries is then performed to identify molecules that modulate the activity of this specific target.
-
Phenotypic-Based Discovery: In this strategy, compounds are first screened for their ability to produce a desired phenotypic change in cells or organisms, without prior knowledge of the molecular target. Subsequent studies are then conducted to "deconvolute" the mechanism and identify the specific target responsible for the observed effect.
In recent years, a resurgence in phenotypic screening, empowered by advanced technologies, has led to the discovery of novel targets and mechanisms of action.
A Case Study in Target Identification: Lathyrane Diterpenoids
To illustrate the practical application of target identification and validation techniques, we will examine the discovery of the molecular target for a class of anti-inflammatory natural products, the lathyrane diterpenoids.
Initial Findings and the Challenge
Lathyrane diterpenoids, such as compound ZCY-001, have demonstrated potent anti-inflammatory activity. However, the precise molecular target responsible for this effect remained elusive, hindering further development and optimization.
The PROTAC Approach to Target Identification
To identify the target of lathyrol, the core scaffold of ZCY-001, a Proteolysis Targeting Chimera (PROTAC) molecule was synthesized. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This technology can be a powerful tool for target identification, as the degradation of a specific protein upon treatment with the PROTAC can reveal its identity.
A lathyrol-based PROTAC, ZCY-PROTAC, was synthesized by linking lathyrol to a ligand for an E3 ligase via a polyethylene glycol (PEG) linker.[1]
References
Saropyrone: A Technical Guide to its Physicochemical Properties for Researchers and Drug Development Professionals
Introduction: Saropyrone is a natural product belonging to the pyrone class of organic compounds. While research on this specific molecule is limited, its structural motifs are common in a variety of bioactive natural products.[1][2] This technical guide provides a summary of the available predicted physicochemical properties of this compound, outlines general experimental protocols for their determination, and explores potential biological activities and signaling pathways based on the broader class of pyrone-containing compounds.
Core Physicochemical Properties
Due to the limited specific experimental data available for this compound, the following table summarizes its predicted physicochemical properties. These values serve as a useful starting point for experimental design and computational modeling.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₁₆H₁₆O₅ | [1] |
| Molecular Weight | 288.3 g/mol | [1] |
| Boiling Point | 502.7 ± 50.0 °C | [1] |
| Density | 1.39 ± 0.1 g/cm³ | [1] |
| pKa | 9.66 ± 0.10 | [1] |
| logP (Predicted) | Not available | |
| Melting Point | Not available | |
| Solubility | Not available |
Experimental Protocols for Physicochemical Property Determination
For researchers aiming to experimentally determine the physicochemical properties of this compound, the following are generalized, standard laboratory protocols.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.[3][4] A sharp melting range typically suggests a pure compound, while a broad range often indicates the presence of impurities.[3][4]
Methodology: Capillary Method [3][4]
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a calibrated thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
Solubility Determination
Solubility is a critical parameter influencing a compound's bioavailability and formulation development.[5][6] The "like dissolves like" principle is a useful general guideline, suggesting that polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.[7]
Methodology: Shake-Flask Method [7]
-
Sample Preparation: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.
-
Separation: The saturated solution is carefully separated from the undissolved solid, usually by centrifugation followed by filtration through a syringe filter.
-
Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. A calibration curve with known concentrations of this compound is used for accurate quantification.
-
Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and for the specific solvent.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).[8][9]
Methodology: Shake-Flask Method [8]
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to allow for the partitioning of this compound between the n-octanol and aqueous layers until equilibrium is reached.
-
Phase Separation: The two phases are allowed to separate completely.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Potential Biological Activities and Signaling Pathways
While no specific biological activities or signaling pathways have been reported for this compound, the pyrone scaffold is present in numerous natural products with a wide range of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[1][2][10] Based on the activities of structurally related pyrone-containing compounds, a potential, speculative signaling pathway that this compound might modulate is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a key regulator of inflammation and cell survival.
Hypothetical Modulation of the NF-κB Signaling Pathway:
Many natural products with anti-inflammatory properties exert their effects by inhibiting the activation of the NF-κB pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines or pathogens, lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound, or a similar pyrone-containing compound, could potentially inhibit this pathway at various points, such as by inhibiting the IKK complex or preventing the degradation of IκB.
Disclaimer: The signaling pathway presented is speculative and based on the known activities of other pyrone-containing natural products. Experimental validation is required to determine if this compound interacts with this or any other signaling pathway.
Conclusion
This compound remains a largely uncharacterized natural product. The predicted physicochemical data and generalized experimental protocols provided in this guide offer a foundational framework for researchers initiating studies on this molecule. Further investigation into its biological activities is warranted, given the rich pharmacology of the pyrone class of compounds. The potential for this compound to modulate key signaling pathways, such as NF-κB, makes it an intriguing candidate for future drug discovery and development efforts.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. pyrone-derived-marine-natural-products-a-review-on-isolation-bio-activities-and-synthesis - Ask this paper | Bohrium [bohrium.com]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. scribd.com [scribd.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. acdlabs.com [acdlabs.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Natural Dibenzo-α-Pyrones and Their Bioactivities [mdpi.com]
Natural Sources of Saropyrone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saropyrone compounds, a class of polyketide-derived natural products featuring a substituted α- or γ-pyrone scaffold, have garnered significant interest within the scientific community due to their diverse and potent biological activities. These activities include antimicrobial, cytotoxic, and anti-inflammatory properties, positioning them as promising leads for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of this compound-like compounds, with a focus on their microbial producers.
Microbial Sources of this compound-like Compounds
The vast majority of identified this compound-like compounds are metabolites of microorganisms, particularly bacteria of the phylum Actinomycetota and various fungal species.
Bacterial Sources: The Genus Streptomyces
The genus Streptomyces is a prolific source of bioactive secondary metabolites, including a variety of polyketide-derived pyrones.[4] These bacteria are found in diverse terrestrial and marine environments, with deep-sea sediments proving to be a promising frontier for the discovery of novel chemical entities.[1][3]
Case Study: Streptomyces sp. SCSIO ZS0520
A prime example is the strain Streptomyces sp. SCSIO ZS0520, isolated from a deep-sea hydrothermal vent environment.[1][3] This strain has been shown to produce a series of cytotoxic α-pyrone derivatives known as actinopyrones .[2][3][4] Additionally, a new γ-pyrone, minipyrone , has been isolated from the same strain.[1]
Fungal Sources
Various marine-derived and terrestrial fungi are also known to produce pyrone derivatives. While not the primary focus of this guide, it is important to note that genera such as Aspergillus and Nigrospora have been identified as producers of these compounds.
Quantitative Data on Actinopyrone Production
The cytotoxicity of actinopyrones isolated from Streptomyces sp. SCSIO ZS0520 has been evaluated against a panel of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values.
| Compound | Cell Line: SF-268 (CNS) | Cell Line: MCF-7 (Breast) | Cell Line: NCI-H460 (Lung) | Cell Line: A549 (Lung) | Cell Line: HepG-2 (Liver) | Cell Line: HT-29 (Colon) | Reference |
| PM050511 (Actinopyrone analogue) | 0.26 µM | 0.30 µM | 0.28 µM | 2.22 µM | 0.32 µM | 0.38 µM | [3] |
Further quantitative data, such as fermentation yields, are often not explicitly reported in initial discovery papers but can be inferred from the amount of pure compound isolated from a given culture volume.
Experimental Protocols
The following sections detail the generalized protocols for the isolation and structure elucidation of actinopyrones from Streptomyces sp. SCSIO ZS0520.
Fermentation and Extraction
-
Inoculum Preparation: A well-sporulated culture of Streptomyces sp. SCSIO ZS0520 from an agar plate is used to inoculate a seed medium (e.g., Yeast Extract-Malt Extract broth). The culture is incubated for 2-3 days at 28°C with shaking.
-
Large-Scale Fermentation: The seed culture is then used to inoculate a production medium. Fermentation is carried out in large flasks or a fermenter for 7-10 days at 28°C with agitation.
-
Extraction: The culture broth is separated from the mycelia by centrifugation or filtration. The supernatant and the mycelial cake are extracted separately with an organic solvent, typically ethyl acetate. The organic extracts are then combined and evaporated under reduced pressure to yield a crude extract.
Isolation and Purification
The crude extract, a complex mixture of metabolites, is subjected to a series of chromatographic steps to isolate the pure actinopyrones.
-
Initial Fractionation: The crude extract is typically first fractionated using vacuum liquid chromatography (VLC) or medium pressure liquid chromatography (MPLC) on a silica gel or reversed-phase (C18) column with a stepwise gradient of solvents (e.g., hexane-ethyl acetate or methanol-water).
-
Fine Purification: Fractions containing the compounds of interest, as identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis, are further purified. This is commonly achieved through repeated rounds of semi-preparative or preparative HPLC on C18 columns with isocratic or gradient elution using solvent systems such as acetonitrile-water or methanol-water.
Structure Elucidation
The chemical structure of the purified compounds is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.
-
Chiroptical Methods: The absolute configuration of stereocenters is often determined by comparing experimental electronic circular dichroism (ECD) spectra with quantum chemical calculations or through chemical derivatization, such as the Mosher's ester method.[3]
Biosynthesis of Actinopyrones
Actinopyrones are synthesized via a Type I polyketide synthase (PKS) pathway.[2] The biosynthetic gene cluster (BGC) for actinopyrone production, designated atpn, has been identified in the genome of Streptomyces sp. SCSIO ZS0520.[1] Bioinformatic analysis of this gene cluster allows for the proposal of a biosynthetic pathway.
Proposed Biosynthetic Pathway
The pathway begins with a starter unit, likely derived from acetate, which is sequentially extended by the addition of several extender units (malonyl-CoA or methylmalonyl-CoA) by the modular PKS enzymes. The growing polyketide chain undergoes various modifications, such as ketoreduction and dehydration, within the PKS modules. The final steps involve the cyclization of a triketide intermediate to form the characteristic α-pyrone ring and subsequent tailoring reactions to yield the various actinopyrone derivatives.
Visualizations
Experimental Workflow for Actinopyrone Isolation
Caption: Generalized workflow for the isolation and identification of actinopyrones.
Proposed Biosynthetic Pathway for Actinopyrone Core
References
- 1. Secondary Metabolites and Biosynthetic Gene Clusters Analysis of Deep-Sea Hydrothermal Vent-Derived Streptomyces sp. SCSIO ZS0520 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, Structure Correction, and Biosynthesis of Actinopyrones, Cytotoxic Polyketides from the Deep-Sea Hydrothermal-Vent-Derived Streptomyces sp. SCSIO ZS0520 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural products with γ-pyrone scaffold from Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sartorypyrone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sartorypyrone A is a meroterpenoid natural product isolated from the fungus Aspergillus fumigatus. Meroterpenoids are hybrid natural products with a portion of their structure derived from the terpenoid pathway and another portion from a different biosynthetic pathway, in this case, a polyketide. Sartorypyrone A consists of a 4-hydroxy-6-methyl-2-pyrone core linked to a complex C20 terpenoid side chain. The intricate structure and potential biological activity of Sartorypyrone A and its analogues make them attractive targets for chemical synthesis and further investigation in drug discovery programs.
These application notes provide a comprehensive overview of the synthesis of Sartorypyrone A, focusing on a biomimetic approach inspired by its natural biosynthesis. The protocols detailed below are intended for researchers with a strong background in synthetic organic chemistry.
Biosynthesis of Sartorypyrones
The biosynthesis of Sartorypyrones in Aspergillus fumigatus has been elucidated through heterologous expression of the responsible biosynthetic gene cluster (spy BGC).[1][2] This has revealed a fascinating pathway that provides a blueprint for a biomimetic synthetic strategy.
The key biosynthetic steps involve:
-
Polyketide Synthesis: The 4-hydroxy-6-methyl-2-pyrone core, also known as triacetic acid lactone (TAL), is synthesized by a non-reducing polyketide synthase (NR-PKS), SpyA.[1][2]
-
Terpenoid Precursor Formation: Geranylgeranyl pyrophosphate (GGPP), the C20 terpenoid precursor, is generated from the mevalonate pathway.
-
Prenylation: A prenyltransferase, SpyF, catalyzes the attachment of the GGPP to the TAL core.[1]
-
Epoxidation and Cyclization: The terpenoid chain undergoes a series of enzymatic transformations, including epoxidation by a flavin-dependent monooxygenase (SpyC) and subsequent cyclization by a terpene cyclase (SpyD), to form the characteristic polycyclic side chain.[1]
-
Acetylation: The final step involves the acetylation of the terpenoid hydroxyl group by an acetyltransferase, SpyB, to yield Sartorypyrone A.[1]
A diagram of the proposed biosynthetic pathway is presented below.
Caption: Proposed biosynthetic pathway of Sartorypyrone A.
Biomimetic Total Synthesis Strategy
While a complete total synthesis of Sartorypyrone A has not yet been published, a biomimetic approach provides a logical and efficient strategy. This approach would involve the separate synthesis of the two key fragments, the pyrone core and the terpenoid side chain, followed by their coupling and subsequent functional group manipulations to complete the synthesis.
A workflow for the proposed biomimetic synthesis is outlined below.
References
Application Notes and Protocols for the Purification of Saropyrones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saropyrones are a class of polyketide-derived natural products characterized by a core pyrone ring structure. These compounds, often isolated from microbial sources such as fungi and Streptomyces, have garnered interest in the scientific community due to their potential biological activities. The purification of saropyrones from complex fermentation broths is a critical step in their characterization, biological evaluation, and subsequent drug development efforts. These application notes provide a comprehensive overview of the techniques and protocols for the successful purification of saropyrones.
General Purification Strategy
The purification of saropyrones typically follows a multi-step process involving extraction, fractionation, and final purification. The selection of specific methods depends on the physicochemical properties of the target saropyrone, including its polarity, solubility, and stability. A general workflow is depicted below.
Experimental Protocols
Protocol 1: Extraction of Saropyrones from Microbial Culture
This protocol describes the extraction of saropyrones from a liquid fermentation broth of a producing microorganism (e.g., Streptomyces sp. or a fungal strain).
Materials:
-
Fermentation broth containing the this compound
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
-
Glassware (beakers, flasks)
Procedure:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Combine the mycelium and supernatant and extract three times with an equal volume of ethyl acetate in a separatory funnel.
-
Pool the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Store the crude extract at -20°C until further processing.
Protocol 2: Fractionation by Column Chromatography
This protocol outlines the initial fractionation of the crude extract using silica gel column chromatography to separate compounds based on polarity.
Materials:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol)
-
Chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 100% hexane).
-
Pack the chromatography column with the slurry.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., from 100% hexane to 100% ethyl acetate, followed by ethyl acetate/methanol mixtures).
-
Collect fractions of a defined volume using a fraction collector.
-
Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.
-
Pool the fractions containing the target this compound based on the TLC analysis.
-
Concentrate the pooled fractions to yield enriched this compound fractions.
Protocol 3: Final Purification by High-Performance Liquid Chromatography (HPLC)
This protocol describes the final purification of the enriched this compound fractions using preparative High-Performance Liquid Chromatography (HPLC).
Materials:
-
Enriched this compound fraction
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Acids or bases for mobile phase modification (e.g., formic acid, trifluoroacetic acid)
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Fraction collector
-
Analytical HPLC system for purity analysis
Procedure:
-
Dissolve the enriched this compound fraction in a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.22 µm syringe filter.
-
Develop a suitable HPLC method using an analytical HPLC system to determine the optimal mobile phase and gradient for separation.
-
Scale up the analytical method to a preparative HPLC system.
-
Inject the sample onto the preparative HPLC column.
-
Elute with the optimized mobile phase gradient.
-
Collect the peak corresponding to the this compound using a fraction collector.
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to obtain the purified this compound.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained during a typical this compound purification process.
Table 1: Summary of Purification Steps
| Purification Step | Starting Material (g) | Product (mg) | Yield (%) | Purity (%) |
| Crude Extraction | 500 (wet biomass) | 5,000 | - | ~5 |
| Column Chromatography | 5.0 (crude extract) | 500 | 10 | ~60 |
| Preparative HPLC | 0.5 (enriched fraction) | 50 | 10 | >98 |
Table 2: HPLC Parameters for Final Purification
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-70% B over 30 min |
| Flow Rate | 15 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 2 mL |
Purity Assessment
The purity of the final this compound product should be assessed using various analytical techniques to ensure the absence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a diode array detector (DAD) or mass spectrometer (MS) is the most common method for assessing purity.[1] A single, sharp peak in the chromatogram at the expected retention time indicates high purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides information on both the purity and the molecular weight of the compound, confirming its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and can also reveal the presence of impurities.
Conclusion
The successful purification of saropyrones is a multi-step process that requires careful optimization of extraction, fractionation, and chromatographic techniques. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to develop robust and efficient purification strategies for this promising class of natural products. The use of high-resolution analytical techniques is crucial for ensuring the purity and structural integrity of the final compound, which is a prerequisite for accurate biological and pharmacological studies.
References
Application Notes and Protocols for the Quantification of Saropyrone-Related Compounds
Introduction
This document provides detailed application notes and protocols for the analytical quantification of compounds related to the user's query "Saropyrone." Due to the likely misspelling of the compound name, this guide addresses two plausible candidates: Sarcophine , a natural product with potential chemopreventive properties, and Dipyrone (metamizole), a widely used analgesic and antipyretic drug. The methodologies presented are tailored for researchers, scientists, and drug development professionals, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) techniques.
Section 1: Quantification of Sarcophine using HPLC-UV
This section outlines a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of sarcophine in organic extracts of soft coral species like Sarcophyton glaucum.[1]
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy | 98.5% - 101.2% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Experimental Protocol
1. Materials and Reagents:
-
Sarcophine reference standard
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Phosphoric acid
-
Methanol (for extraction)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
ODS (C18) analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Standard Solutions:
-
Prepare a stock solution of sarcophine (1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 1 to 100 µg/mL.
4. Sample Preparation:
-
Extract the soft coral sample with methanol.
-
Evaporate the methanol extract to dryness.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Mobile Phase: 70% Acetonitrile in deionized water, with the pH adjusted to 3.5 using phosphoric acid.[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Column Temperature: Ambient
-
Detection Wavelength: 220 nm.[1]
-
Injection Volume: 20 µL
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the sarcophine standard against its concentration.
-
Determine the concentration of sarcophine in the samples by interpolating their peak areas on the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for Sarcophine Quantification by HPLC-UV.
Section 2: Quantification of Dipyrone Metabolite (4-MAA) using LC-MS/MS
This section details a general, yet robust, bioanalytical method for the quantification of 4-Methylaminoantipyrine (4-MAA), the primary active metabolite of dipyrone, in human plasma. This method is based on the principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a preferred technique for analyzing drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[2][3]
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy | 85% - 115% |
| Precision (%RSD) | < 15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Recovery | > 80% |
Experimental Protocol
1. Materials and Reagents:
-
4-MAA reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled 4-MAA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
A suitable reversed-phase analytical column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).
3. Preparation of Standard and QC Samples:
-
Prepare stock solutions of 4-MAA and the IS in methanol.
-
Spike appropriate volumes of the 4-MAA stock solution into drug-free human plasma to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
6. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-MAA: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values to be determined during method development)
-
IS: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
-
Optimize other MS parameters such as collision energy, declustering potential, and source temperature.
7. Bioanalytical Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) to assess selectivity, accuracy, precision, recovery, matrix effect, and stability.[4][5][6][7]
Experimental Workflow Diagram
Caption: Bioanalytical Workflow for 4-MAA in Plasma by LC-MS/MS.
Section 3: Signaling Pathway (Illustrative Example)
While the provided search results do not detail a specific signaling pathway for this compound, the following is an illustrative example of how such a pathway could be visualized using Graphviz, adhering to the specified formatting. This example depicts a hypothetical pathway where this compound inhibits a pro-inflammatory signaling cascade.
References
- 1. HPLC method for the quantitative determination of sarcophine, a source of cembranoids with cancer chemopreventive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of MS selectivity and chromatographic separation in LC-MS/MS-based methods when investigating pharmaceutical metabolites in water. Dipyrone as a case of study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Pyrone Compounds in Cell-Based Assays
Introduction
While the term "Saropyrone" does not correspond to a widely documented compound in scientific literature, this document details the applications of structurally related and well-researched pyrone compounds in various cell-based assays. The protocols and data herein are based on published studies of compounds such as Scoparone and 6-Pentyl-α-Pyrone (6PP), which exhibit significant anti-inflammatory, anticancer, and antiviral properties. These notes are intended for researchers, scientists, and professionals in drug development interested in the bioactivity of pyrone-based molecules.
Application Note 1: Anti-Inflammatory Activity of Pyrone Compounds
Background
Pyrone derivatives have demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in inflammation. A primary mechanism is the inhibition of the Nuclear Factor kappa B (NF-κB) pathway, a central mediator of the inflammatory response. Activation of this pathway by stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). The assays described here quantify the ability of pyrone compounds to suppress these inflammatory markers in vitro.
Signaling Pathway: NF-κB Inhibition
The canonical NF-κB signaling pathway is a primary target for anti-inflammatory drugs. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1][2] Certain pyrone compounds, such as Scoparone, have been shown to inhibit this pathway.[3][4]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol is adapted from methodologies used to assess the anti-inflammatory effects of compounds on LPS-stimulated murine macrophage RAW 264.7 cells.[5][6]
1.3.1. Materials
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Pyrone test compound (e.g., Scoparone)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
1.3.2. Procedure
-
Cell Seeding : Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment : Pre-treat the cells with various concentrations of the pyrone compound for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known iNOS inhibitor).
-
LPS Stimulation : Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation : Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Assay :
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM).
-
Add 50 µL of Griess Reagent Part A to all wells and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Measurement : Measure the absorbance at 540 nm using a microplate reader.
-
Calculation : Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Absorbance_Sample / Absorbance_LPS_Control)] * 100
Data Presentation
The inhibitory activity is typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of nitric oxide production.[7][8]
| Compound | Target Cell Line | Stimulant | IC₅₀ for NO Inhibition (µM) | Reference |
| Pygmaeocin B | RAW 264.7 | LPS | 0.075 (33.0 ± 0.8 ng/mL) | [6] |
| Precursor 13 | RAW 264.7 | LPS | > 0.22 (IC₅₀ not reached) | [6] |
| Saprorthoquinone | RAW 264.7 | LPS | 0.14 (66.0 ± 1.0 ng/mL) | [6] |
Note: Data for specific rearranged abietanes with potent anti-inflammatory effects are shown as examples of how results are presented.
Experimental Workflow
Application Note 2: Anticancer Activity of Pyrone Compounds
Background
Scoparone, a pyrone-containing compound, has been shown to inhibit the viability and promote apoptosis in breast cancer (BC) cells.[3][4] Its mechanism involves the inhibition of the NF-κB signaling pathway through the regulation of a long non-coding RNA (lncRNA) axis, specifically the SNHG12/miR-140-3p/TRAF2 axis.[3][4] By suppressing this pathway, Scoparone reduces the expression of downstream targets that promote cell survival and proliferation.
Signaling Pathway: Scoparone's Action in Breast Cancer
In breast cancer cells, the lncRNA SNHG12 is often upregulated. It acts as a sponge for miR-140-3p, thereby preventing miR-140-3p from inhibiting its target, TRAF2. Elevated TRAF2 then activates the NF-κB pathway, promoting cancer cell survival. Scoparone treatment inhibits SNHG12 expression, which restores miR-140-3p levels, leading to the suppression of TRAF2 and subsequent inactivation of NF-κB signaling.[3][4]
Experimental Protocol: Cell Viability (CCK-8) Assay
This protocol is based on the Cell Counting Kit-8 (CCK-8) assay used to determine the effect of Scoparone on breast cancer cell viability.[3]
2.3.1. Materials
-
Breast cancer cell line (e.g., MDA-MB-231, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Scoparone (or other pyrone test compound)
-
CCK-8 reagent
-
96-well cell culture plates
2.3.2. Procedure
-
Cell Seeding : Seed breast cancer cells into 96-well plates at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment : Treat cells with a serial dilution of Scoparone (e.g., 0, 25, 50, 100, 200 µM) for specified time points (e.g., 24, 48, 72 hours). Include a vehicle control.
-
Add CCK-8 Reagent : After the treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubation : Incubate the plate for 1-4 hours at 37°C until the color develops.
-
Measurement : Measure the absorbance at 450 nm using a microplate reader.
-
Calculation : Cell viability is calculated relative to the vehicle-treated control cells: % Viability = (Absorbance_Sample / Absorbance_Control) * 100
Data Presentation
Results are presented to show the time- and dose-dependent effects of the compound on cell viability.
| Compound | Cell Line | Time (h) | Concentration (µM) | % Cell Viability (Relative to Control) |
| Scoparone | MDA-MB-231 | 24 | 50 | ~80% |
| Scoparone | MDA-MB-231 | 24 | 100 | ~65% |
| Scoparone | MDA-MB-231 | 48 | 50 | ~60% |
| Scoparone | MDA-MB-231 | 48 | 100 | ~40% |
Note: The data above is illustrative, based on the trend described in the literature that Scoparone has a time- and dose-dependent inhibitory effect.[3][4]
Application Note 3: Antiviral Activity of Pyrone Compounds
Background
The fungal metabolite 6-Pentyl-α-Pyrone (6PP) has been investigated for its antiviral properties against Bovine Coronavirus (BCoV), which serves as a model for studying human coronaviruses like SARS-CoV-2.[9][10] Cell-based assays are crucial for determining at which stage of the viral replication cycle the compound exerts its inhibitory effect.
Experimental Protocols: Antiviral Assays
The following protocols were designed to assess the specific phase of viral replication inhibited by 6PP.[9] Madin-Darby Bovine Kidney (MDBK) cells were used as the host. The established non-toxic IC₂₀ dose (the concentration that inhibits 20% of cell growth) was used for these assays.
3.2.1. Protocol A: Cell Protection After Viral Infection
-
Objective : To determine if 6PP can inhibit viral replication after the virus has already infected the cells.
-
Seed MDBK cells in 24-well plates and grow to confluence.
-
Infect the cells with BCoV (100 TCID₅₀/50 µL) and incubate for 1 hour at 37°C to allow viral adsorption.
-
Remove the virus inoculum and wash the cells.
-
Add culture medium containing 6PP at its IC₂₀ concentration.
-
Incubate for 72 hours.
-
Assess viral load via RT-qPCR or immunofluorescence (IF) assay.
3.2.2. Protocol B: Cell Protection Before Viral Infection
-
Objective : To determine if pre-treating cells with 6PP can prevent viral infection or replication.
-
Seed MDBK cells in 24-well plates and grow to confluence.
-
Pre-incubate the cell monolayers with medium containing 6PP (IC₂₀) for 3 hours at 37°C.
-
Remove the medium and infect the cells with BCoV.
-
After 1 hour of adsorption, remove the inoculum, wash, and add fresh medium.
-
Incubate for 72 hours and assess viral load.
3.2.3. Protocol C: Viral Internalization Inhibition Assay
-
Objective : To assess if 6PP can block the entry of the virus into the host cell.
-
Seed MDBK cells and grow to confluence.
-
Infect cells with BCoV for 2 hours at 4°C to allow viral attachment but not entry.
-
Wash the cells to remove unattached virus.
-
Add medium containing 6PP (IC₂₀) and incubate for 3 hours at 37°C to allow internalization.
-
Treat the cells with a citrate buffer to inactivate any non-internalized virus.
-
Wash and add fresh medium.
-
Incubate for 72 hours and assess viral load.
Data Presentation
Quantitative data from these assays demonstrate the efficacy of the compound at different stages of the viral life cycle.
| Assay Protocol | Compound | Virus | Host Cells | Outcome Measure | Result |
| Cell Protection After Infection (Protocol A) | 6PP | BCoV | MDBK | Viral cDNA copy number | Significant reduction in viral load |
| Cell Protection Before Infection (Protocol B) | 6PP | BCoV | MDBK | Viral cDNA copy number | Significant reduction in viral load |
| Viral Internalization Inhibition (Protocol C) | 6PP | BCoV | MDBK | Viral cDNA copy number | Significant reduction in viral load |
Note: The results indicate that 6PP is effective at multiple stages of the BCoV replication cycle.[9][10]
Experimental Workflow
References
- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Scoparone inhibits breast cancer cell viability through the NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scoparone inhibits breast cancer cell viability through the NF‑κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
Application Notes & Protocols for Saropyrone (assumed Spiroarsorane) Studies
Disclaimer: Initial searches for the term "Saropyrone" did not yield any relevant scientific information, suggesting a possible misspelling. Based on phonetic similarity and the context of antiparasitic drug studies, this document has been prepared under the assumption that the intended compound is Spiroarsorane . All data and protocols herein refer to Spiroarsoranes, a class of organoarsenic compounds.
Audience
This document is intended for researchers, scientists, and drug development professionals involved in preclinical evaluation of antiparasitic and antifungal agents.
Application Notes
Background
Spiroarsoranes are a class of synthetic organoarsenic compounds derived from the structural cyclization of arsonic acids.[1] This molecular modification, referred to as "spiranization," has been shown to produce compounds with significantly enhanced biological activity—in some cases, tenfold greater—compared to their parent arsonic acids.[2] These agents have been primarily investigated for their antiparasitic properties, demonstrating activity against both helminths (worms) and protozoa.[2] Their design aims to improve membrane penetration of parasites to efficiently reach their biological targets.[2]
Mechanism of Action
The precise signaling pathway for Spiroarsoranes is not fully elucidated, but their mechanism is believed to be consistent with other arsenical antiparasitic drugs.[3][4] Arsenicals primarily exert their therapeutic effect by targeting and inhibiting essential thiol-containing enzymes and proteins within the parasite.[4]
Key mechanistic steps include:
-
Enzyme Inhibition: Spiroarsoranes likely bind to sulfhydryl (thiol) groups on critical parasite enzymes, such as trypanothione reductase or pyruvate dehydrogenase.[3][4]
-
Metabolic Disruption: Inhibition of these enzymes disrupts vital metabolic pathways, particularly cellular respiration and energy production, leading to a cascade of metabolic failures.[4]
-
Oxidative Stress: Arsenic compounds can also induce significant oxidative stress within the parasite by promoting the generation of reactive oxygen species (ROS), further contributing to cellular damage and death.[4]
This multi-pronged attack on essential cellular functions leads to the eventual eradication of the parasite.
Caption: Generalized mechanism of action for Spiroarsorane.
Animal Models in Spiroarsorane Research
Animal models are crucial for evaluating the efficacy, pharmacokinetics (PK), and toxicology of Spiroarsoranes. Studies have utilized both rodent and non-rodent species to investigate the anthelmintic and antiprotozoal potential of these compounds.
-
Rodent Models (Rats): Rodent models have been used for in vivo efficacy studies against filarial nematodes like Molinema dessetae.[2] These models are essential for determining the ability of Spiroarsoranes to reduce parasite burdens in a living host. Key endpoints often include the reduction in adult worms or microfilariae.[2]
-
Rabbit Models: Rabbits have been used for pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Spiroarsoranes. These studies are critical for determining dosing regimens and assessing bioavailability.
Data Presentation: Pharmacokinetics in Rabbits
The following table summarizes the pharmacokinetic parameters of two Spiroarsorane molecules (Molecule 1 and Molecule 2) after intravenous (IV) administration of a 15 mg/kg dose in rabbits.
| Parameter | Molecule 1 | Molecule 2 | Unit |
| t½ α (Distribution half-life) | 0.47 ± 0.12 | 0.27 ± 0.02 | hours |
| t½ β (Elimination half-life) | 4.38 ± 0.24 | 6.03 ± 1.14 | hours |
| Total Plasma Clearance (CL) | 2.47 ± 0.44 | 0.81 ± 0.04 | L/h |
| Volume of Distribution (Vss) | 4.27 ± 0.28 | 14.99 ± 2.57 | L |
| Oral Bioavailability | 18% | Not Absorbed | % |
Data sourced from a study on the pharmacokinetics of two spiroarsorane molecules in rabbits.
Toxicology and Safety Considerations
A significant concern with arsenical compounds is host toxicity. In vivo studies with Spiroarsoranes have indicated that the lipophilicity of the molecule is a critical factor.[2] While increased lipophilicity can enhance antiparasitic activity, it may also lead to higher toxicity in the host, with potential for severe side effects such as arsenical encephalopathy.[2] Therefore, toxicology studies in at least one rodent and one non-rodent species are essential to establish a therapeutic window and identify a no-observed-adverse-effect level (NOAEL) before clinical consideration.
Experimental Protocols
Protocol 1: In Vivo Anthelmintic Efficacy in a Rodent Model (Adapted from General Protocols)
This protocol describes a general procedure for evaluating the in vivo efficacy of a test Spiroarsorane compound against a gastrointestinal nematode infection in rats, such as Nippostrongylus brasiliensis.[2]
Objective: To determine the dose-dependent efficacy of a Spiroarsorane compound by measuring the reduction in parasite burden.
Materials:
-
Test Spiroarsorane compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80)
-
Positive control anthelmintic (e.g., Levamisole)
-
Male Sprague-Dawley rats (6-8 weeks old)
-
Nippostrongylus brasiliensis infective larvae (L3)
-
Gavage needles
-
Standard rat chow and water
Methodology:
-
Animal Acclimatization: Acclimate rats for at least 7 days under standard laboratory conditions (12h light/dark cycle, ad libitum access to food and water).
-
Infection: Subcutaneously inoculate each rat with approximately 500-1000 N. brasiliensis L3 larvae.
-
Group Allocation: On day 7 post-infection (when adult worms are established in the intestine), weigh and randomly assign rats to experimental groups (n=6-8 animals per group is recommended).[5]
-
Group 1: Vehicle Control (oral gavage)
-
Group 2: Positive Control (e.g., Levamisole at a known effective dose)
-
Group 3: Test Compound - Low Dose (e.g., 10 mg/kg)
-
Group 4: Test Compound - Mid Dose (e.g., 30 mg/kg)
-
Group 5: Test Compound - High Dose (e.g., 100 mg/kg)
-
-
Treatment: Administer the assigned treatment via oral gavage once daily for 3 consecutive days.
-
Necropsy and Worm Count: On day 12 post-infection (2 days after the final treatment), euthanize all animals.
-
Excise the small intestine.
-
Open the intestine longitudinally and wash the contents into a collection beaker.
-
Carefully scrape the intestinal mucosa to dislodge any remaining worms.
-
Count the adult worms from each rat under a dissecting microscope.
-
-
Data Analysis: Calculate the mean worm burden for each group. Determine the percentage reduction in worm burden for each treatment group relative to the vehicle control group using the formula: % Reduction = [(Mean worms in control - Mean worms in treated) / Mean worms in control] x 100
Caption: Experimental workflow for in vivo anthelmintic efficacy testing.
Protocol 2: Pharmacokinetic Study in Rabbits
This protocol is based on the methodology described for determining the pharmacokinetic profile of Spiroarsoranes.
Objective: To determine the key pharmacokinetic parameters (t½, CL, Vss, Bioavailability) of a test Spiroarsorane compound.
Materials:
-
Test Spiroarsorane compound
-
Sterile saline for IV formulation
-
Vehicle for oral formulation (e.g., suspension in 0.5% methylcellulose)
-
New Zealand White rabbits (2.5-3.0 kg)
-
Vascular access ports or indwelling catheters
-
Heparinized blood collection tubes
-
Centrifuge
-
LC-MS/MS or other appropriate analytical instrument
Methodology:
-
Animal Preparation: Surgically implant catheters in the jugular vein (for blood sampling) and marginal ear vein (for administration) of each rabbit. Allow a recovery period of at least 48 hours.
-
Study Design (Crossover): Use a crossover design where each animal (n=4-6) receives both the IV and oral doses, separated by a washout period of at least 14 days.
-
IV Administration:
-
Administer a single bolus dose (e.g., 15 mg/kg) of the Spiroarsorane via the marginal ear vein catheter.
-
Collect blood samples (approx. 1 mL) from the jugular catheter at pre-dose (0) and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Oral Administration:
-
After the washout period, administer the same dose (15 mg/kg) of the Spiroarsorane suspension via oral gavage.
-
Collect blood samples at the same time points as the IV study.
-
-
Sample Processing:
-
Immediately after collection, centrifuge the heparinized blood tubes (e.g., 3000 rpm for 10 minutes) to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for quantifying the concentration of the Spiroarsorane in plasma.
-
Analyze all plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.
-
Determine Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vss).
-
Calculate oral bioavailability (F) using the formula: F% = (AUCoral / AUCiv) x 100.
-
References
- 1. [A new series of antiparasitic organic arsenicals: the spiroarsoranes. Experimental trypanocidal activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological study of new antiparasitic spiroarsoranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiparasitic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Acetarsol? [synapse.patsnap.com]
- 5. techagro.org [techagro.org]
Pyrone-Based Probes for In Vivo Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrone-based compounds, encompassing a class of heterocyclic molecules, are emerging as versatile scaffolds in the development of advanced probes for in vivo imaging. Their inherent chemical properties allow for the design of both fluorescent and bioluminescent reporters for a wide array of biological targets and processes. While a specific entity termed "Saropyrone" is not prominently documented in current scientific literature, the broader family of pyrone derivatives is utilized in creating probes for high-sensitivity imaging. These probes are instrumental in non-invasively visualizing molecular events within living organisms, offering critical insights into disease mechanisms, therapeutic efficacy, and drug distribution. This document provides a detailed overview of the applications and protocols for utilizing pyrone-based probes in in vivo imaging research.
Principle and Mechanism of Action
Pyrone derivatives can be engineered to function as either fluorescent or bioluminescent probes.
Fluorescent Probes: These probes are designed to absorb light at a specific wavelength and emit it at a longer wavelength. The pyrone core can be chemically modified with targeting moieties and environmentally sensitive groups. Upon binding to a specific analyte or in response to a particular physiological condition (e.g., pH, enzyme activity), the probe undergoes a conformational change or chemical reaction that modulates its fluorescent properties, leading to a detectable signal. For instance, some probes are designed as "turn-on" sensors, where fluorescence is significantly enhanced upon interaction with the target.
Bioluminescent Probes: In bioluminescence imaging, a light-emitting molecule (luciferin) is acted upon by an enzyme (luciferase) to produce light. Pyrone-based structures can be used to create "caged" luciferins. In this design, the luciferin is chemically modified with a protecting group that renders it inactive. This protecting group is designed to be cleaved by a specific enzyme or analyte of interest. Once the protecting group is removed in the presence of the target, the active luciferin is released, which can then be processed by luciferase to generate a light signal that can be detected in vivo.[1][2]
Applications in In Vivo Imaging
Pyrone-based probes have been developed for a variety of in vivo imaging applications, including:
-
Enzyme Activity Monitoring: Probes can be designed to be substrates for specific enzymes, such as those overexpressed in tumors like β-glucuronidase.[3] Upon enzymatic cleavage, a fluorescent or bioluminescent signal is produced, allowing for the visualization of enzyme activity in real-time.
-
Detection of Small Molecules and Ions: The pyrone scaffold can be functionalized to selectively bind to specific small molecules or ions, leading to a change in its optical properties. This allows for the imaging of analytes like lysosomal bisulfite.[4]
-
Tumor Hypoxia Imaging: Hypoxia is a key feature of the tumor microenvironment. Probes have been developed that are activated under hypoxic conditions, often through the action of reductases like CYP450, enabling the visualization of hypoxic regions within tumors.[5][6]
-
Cell Tracking: Cells can be engineered to express a luciferase enzyme. When a pyrone-based caged luciferin is administered, only the engineered cells will produce a bioluminescent signal, allowing for the tracking of cell populations in vivo.
Quantitative Data of Representative Pyrone-Based Probes
While specific data for a probe named "this compound" is unavailable, the following table summarizes typical quantitative properties of pyrone-based and other relevant in vivo imaging probes based on the available literature.
| Probe Class/Example | Target | Excitation Max (nm) | Emission Max (nm) | Key Features | Reference |
| Benzopyronin-Based Probe | Lysosomal Bisulfite | Two-Photon Excitation | Ratiometric (NIR/Green) | High selectivity, complete spectral separation. | [4] |
| HBT-gal | SA-β-gal | ~380 | ~492 | >700-fold fluorescence enhancement. | [7] |
| SRP | SA-β-gal | ~520 | ~545 | 27-fold fluorescence enhancement. | [7] |
| Glc-Luc | β-Glucuronidase | N/A (Bioluminescent) | N/A (Bioluminescent) | 15.9-fold higher BL intensity in tumors. | [3] |
| Hypoxia BioLuminescent probe (HBL) | Tumor Hypoxia (CYP450) | N/A (Bioluminescent) | N/A (Bioluminescent) | ~3-fold enhanced total flux in large tumors. | [5] |
Experimental Protocols
The following are generalized protocols for the use of pyrone-based fluorescent and bioluminescent probes for in vivo imaging. Specific parameters should be optimized based on the probe characteristics, animal model, and imaging system.
Protocol 1: In Vivo Fluorescence Imaging of Enzyme Activity
Objective: To visualize the activity of a target enzyme in a tumor-bearing mouse model using a pyrone-based activatable fluorescent probe.
Materials:
-
Pyrone-based enzyme-activatable fluorescent probe
-
Tumor-bearing mice (e.g., xenograft or genetically engineered model)
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system with appropriate filters
-
Phosphate-buffered saline (PBS) or other suitable vehicle for probe administration
-
Syringes and needles for injection
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse on the imaging stage of the in vivo imaging system. Maintain body temperature with a warming pad.
-
Acquire a baseline fluorescence image before probe administration to determine background autofluorescence.
-
-
Probe Preparation and Administration:
-
Reconstitute the pyrone-based fluorescent probe in a suitable vehicle (e.g., PBS with a small amount of DMSO if necessary for solubility) to the desired concentration.
-
Administer the probe to the mouse via an appropriate route (e.g., intravenous, intraperitoneal). The injection volume and probe concentration should be optimized based on the probe's pharmacokinetics and toxicity.
-
-
Image Acquisition:
-
Acquire fluorescence images at multiple time points post-injection (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr) to determine the optimal imaging window.
-
Use the appropriate excitation and emission filter sets for the specific probe.
-
Set the exposure time and other imaging parameters to achieve a good signal-to-noise ratio without saturation.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the region of interest (ROI), typically the tumor, and in a control region (e.g., muscle tissue).
-
Calculate the tumor-to-background ratio at each time point.
-
Present the data as representative images and graphs of fluorescence intensity over time.
-
Protocol 2: In Vivo Bioluminescence Imaging of a Target Analyte
Objective: To detect the presence of a specific analyte in a mouse model using a pyrone-based caged luciferin probe in conjunction with a luciferase reporter.
Materials:
-
Pyrone-based caged luciferin probe
-
Mice expressing luciferase in the target tissue or cells
-
Anesthesia (e.g., isoflurane)
-
In vivo bioluminescence imaging system (e.g., IVIS)
-
Vehicle for probe administration (e.g., sterile PBS)
-
Syringes and needles for injection
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse with isoflurane.
-
Place the mouse in the light-tight chamber of the bioluminescence imaging system.
-
-
Probe Administration:
-
Dissolve the pyrone-based caged luciferin probe in the appropriate vehicle.
-
Inject the probe into the mouse (e.g., intraperitoneally or intravenously).
-
-
Image Acquisition:
-
Begin acquiring bioluminescence images immediately after probe administration or at a predetermined time point based on the expected reaction kinetics.
-
Acquire a series of images over time to capture the peak signal. Typical exposure times range from seconds to several minutes.
-
-
Data Analysis:
-
Define ROIs over the target area and a background region.
-
Quantify the bioluminescent signal in photons/second/cm²/steradian.
-
Plot the bioluminescent signal intensity over time to visualize the kinetics of probe activation.
-
Visualizations
Caption: Mechanism of a 'turn-on' pyrone-based fluorescent probe.
Caption: Activation of a pyrone-based caged luciferin probe.
Caption: A typical workflow for in vivo imaging experiments.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal-to-Noise Ratio | - Insufficient probe concentration at the target site.- High background autofluorescence.- Suboptimal imaging parameters. | - Increase probe dose (check for toxicity).- Use a probe with red-shifted emission.- Optimize excitation/emission filters and exposure time. |
| High Non-specific Signal | - Poor probe specificity.- Inefficient clearance of the probe. | - Synthesize a more specific probe.- Increase the time between probe administration and imaging to allow for clearance. |
| No Signal | - Probe is not reaching the target.- Target is not present or active.- Incorrect imaging settings. | - Verify probe administration and biodistribution.- Confirm target expression/activity with an orthogonal method (e.g., histology, western blot).- Double-check filter sets and instrument settings. |
Conclusion
Pyrone-based molecular probes represent a powerful and versatile class of tools for in vivo imaging. Their adaptability allows for the creation of highly specific fluorescent and bioluminescent sensors for a wide range of biological targets. By following carefully optimized protocols, researchers can leverage these probes to gain deeper insights into complex biological processes in living animals, thereby accelerating preclinical research and drug development.
References
- 1. Activity-based bioluminescence probes for in vivo sensing applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constructing firefly luciferin bioluminescence probes for in vivo imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. β-Glucuronidase-Activated Bioluminescence Probe for In Vivo Tumor Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Benzopyronin-Based Two-Photon Fluorescent Probe for Ratiometric Imaging of Lysosomal Bisulfite with Complete Spectral Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioluminescent Probe for Tumor Hypoxia Detection via CYP450 Reductase in Living Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-Molecule Fluorescent Probes for Detecting Several Abnormally Expressed Substances in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Saropyrone Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of Saropyrone analogues, a class of compounds with potential therapeutic applications stemming from their inhibitory effects on key enzymes in fatty acid biosynthesis. The primary targets of Saropyrones and their analogues are Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN).[1][2] This document outlines detailed protocols for primary biochemical assays suitable for HTS, as well as secondary cell-based assays for hit validation and characterization.
Introduction to this compound Analogues and their Targets
This compound analogues are a promising class of molecules for drug discovery, particularly in the areas of oncology and metabolic diseases.[3] Their mechanism of action is primarily attributed to the inhibition of de novo fatty acid synthesis, a metabolic pathway that is often upregulated in cancer cells and implicated in metabolic disorders.[1][4] The two key enzymes in this pathway, ACC and FASN, represent attractive targets for therapeutic intervention.[2][3]
-
Acetyl-CoA Carboxylase (ACC): ACC catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the first committed step in fatty acid biosynthesis.[5] In mammals, two isoforms exist: ACC1, which is cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the mitochondrial outer membrane and regulates fatty acid oxidation.[1][6]
-
Fatty Acid Synthase (FASN): FASN is a large multifunctional enzyme that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[4] Overexpression of FASN is a common feature of many human cancers and is associated with poor prognosis.[4]
High-throughput screening of this compound analogues against these targets can identify potent and selective inhibitors for further development.
High-Throughput Screening Assays
A variety of HTS assays can be employed to identify inhibitors of ACC and FASN. The choice of assay depends on factors such as target enzyme, available instrumentation, and desired throughput.
Primary Biochemical Assays
These assays are designed for rapid screening of large compound libraries to identify initial hits.
1. Fluorescence Polarization (FP) Assay for ACC Inhibitors
This assay measures the change in polarization of fluorescently labeled ADP, a product of the ACC reaction. Inhibition of ACC leads to a decrease in ADP production, resulting in a change in the fluorescence polarization signal.[7]
2. Mass Spectrometry (MS) Based Assay for FASN Inhibitors
This is a direct and highly sensitive method that measures the formation of the product, palmitate, or the consumption of substrates like malonyl-CoA.[8][9] It is particularly useful for eliminating false positives that can arise from interference with optical signals in other assay formats.
Secondary and Orthogonal Assays
Hits identified from primary screens should be confirmed using alternative assay formats to rule out artifacts and confirm their mechanism of action.
1. NADPH Depletion Assay for FASN Activity
This spectrophotometric assay monitors the consumption of NADPH, a cofactor in the FASN reaction, by measuring the decrease in absorbance at 340 nm.[10][11]
2. Cell-Based Assays
Cell-based assays are crucial for validating the activity of hit compounds in a more physiologically relevant context.[12]
-
Cytotoxicity Assays: These assays determine the concentration at which a compound is toxic to cells. Common methods include the MTT and MTS assays, which measure metabolic activity.[12][13]
-
Lipid Accumulation Assays: These assays are used to confirm that the inhibitory effect of the compounds on ACC and FASN translates to a reduction in cellular lipid content. This can be visualized and quantified using lipophilic dyes like Oil Red O or Nile Red.[14][15]
Data Presentation
Quantitative data from HTS and subsequent assays should be presented in a clear and structured format to facilitate comparison and decision-making.
Table 1: Example HTS Performance Metrics
| Assay Type | Target | Z'-Factor | Signal-to-Background Ratio | Reference |
| Fluorescence Polarization | ACC | > 0.5 | > 3 | [16][17] |
| Mass Spectrometry | FASN | > 0.6 | N/A | [8] |
Note: The Z'-factor is a statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay.[16][17]
Table 2: Example IC50 Values for Known Inhibitors
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| CP-640186 | ACC | ADP-Glo | 0.062 | [3] |
| Telmisartan | OCT3 | HTS | 12.0 | [18] |
| Amiloride | OCT3 | HTS | 14.5 | [18] |
| Guanabenz | OCT3 | HTS | 3.2 | [18] |
| Nicotinamide | smSirt2 | Fluorescence-based | 27 | [19] |
| MS10 | smSirt2 | Fluorescence-based | 37 | [19] |
Experimental Protocols
Protocol 1: High-Throughput Fluorescence Polarization (FP) Assay for ACC Inhibitors
Materials:
-
Purified recombinant human ACC1 enzyme
-
ATP
-
Acetyl-CoA
-
Sodium Bicarbonate
-
Fluorescently labeled ADP tracer
-
ADP antibody
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
-
Compound Plating: Add 1 µL of this compound analogues (at desired screening concentration, typically 10 µM) or DMSO (control) to the wells of a 384-well plate.
-
Enzyme Preparation: Prepare a solution of ACC1 in assay buffer.
-
Reaction Initiation: Add 10 µL of the enzyme solution to each well. Incubate for 15 minutes at room temperature.
-
Substrate Addition: Prepare a substrate mix containing ATP, Acetyl-CoA, and Sodium Bicarbonate in assay buffer. Add 10 µL of the substrate mix to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Prepare a detection mix containing the fluorescent ADP tracer and ADP antibody in detection buffer. Add 10 µL of the detection mix to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
Protocol 2: High-Throughput Mass Spectrometry (MS) Assay for FASN Inhibitors
Materials:
-
Purified recombinant human FASN enzyme
-
Acetyl-CoA
-
Malonyl-CoA (or 13C-labeled Malonyl-CoA for isotopic labeling)[8]
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM DTT)
-
Internal standard (e.g., a structurally similar fatty acid with a different mass)
-
Quenching solution (e.g., acetonitrile with formic acid)
-
384-well microplates
-
LC-MS/MS system
-
Compound Plating: Add 1 µL of this compound analogues or DMSO to the wells of a 384-well plate.
-
Enzyme and Substrate Mix: Prepare a master mix containing FASN enzyme, Acetyl-CoA, Malonyl-CoA, and NADPH in assay buffer.
-
Reaction Initiation: Add 20 µL of the master mix to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Quenching: Add 20 µL of quenching solution containing the internal standard to each well to stop the reaction.
-
Sample Preparation: Centrifuge the plates to pellet any precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the amount of palmitate produced relative to the internal standard.
Protocol 3: Cell-Based Cytotoxicity Assay (MTT)
Materials:
-
Cancer cell line known to overexpress FASN (e.g., PC-3, MCF-7)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound analogues
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Spectrophotometer
Procedure: [13]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound analogues for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 4: Cellular Lipid Accumulation Assay (Oil Red O Staining)
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound analogues
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O working solution
-
60% Isopropanol
-
Hematoxylin (for counterstaining, optional)
-
Microscope
-
Cell Treatment: Treat cells with this compound analogues at a non-toxic concentration for 24-48 hours.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Staining: Wash the cells with 60% isopropanol and then stain with Oil Red O working solution for 15 minutes.
-
Washing: Wash the cells with 60% isopropanol and then with water.
-
Counterstaining (Optional): Stain the nuclei with hematoxylin for 1 minute and then wash with water.
-
Visualization: Mount the coverslips on microscope slides and visualize the lipid droplets under a microscope.
Signaling Pathways and Experimental Workflows
Signaling Pathway of ACC and FASN in Fatty Acid Biosynthesis
The inhibition of ACC and FASN by this compound analogues disrupts the de novo fatty acid synthesis pathway, which has several downstream consequences, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.[23]
Caption: Inhibition of ACC and FASN by this compound analogues blocks fatty acid synthesis.
Experimental Workflow for HTS and Hit Validation
A logical workflow is essential for the efficient screening of compound libraries and the progression of promising hits.
Caption: A typical workflow for HTS and hit validation of this compound analogues.
Logical Relationship for Hit Confirmation
The confirmation of a true hit requires a multi-faceted approach, combining biochemical and cellular data.
References
- 1. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid synthase induces pro-survival Akt and ERK signaling in K-Ras-driven cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting acetyl-CoA carboxylase 1 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Effect of Isoquercitrin on Free Fatty Acid-Induced Lipid Accumulation in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Lipid Accumulation in Skeletal Muscle and Liver Cells: A Protective Mechanism of Bilirubin Against Diabetes Mellitus Type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assay.dev [assay.dev]
- 17. Z’-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 18. High Throughput Screening of a Prescription Drug Library for Inhibitors of Organic Cation Transporter 3, OCT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Developing Pyridone-Based Inhibitors as Anticancer Agents
These application notes provide an overview of the development of pyridone-based inhibitors, including cyanopyridone and pyridopyrimidine derivatives, as potential anticancer agents. The information is intended for researchers, scientists, and drug development professionals.
Introduction
Pyridone and its fused heterocyclic derivatives, such as pyridopyrimidines, represent a class of privileged scaffolds in medicinal chemistry. These structures are found in numerous biologically active compounds and approved drugs.[1] This document focuses on a series of cyanopyridone and pyridopyrimidine derivatives that have been investigated for their potential as anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1]
Mechanism of Action and Signaling Pathway
The primary mechanism of action for the described pyridone-based inhibitors is the inhibition of receptor tyrosine kinases (RTKs), specifically VEGFR-2 and HER-2.[1] Both VEGFR-2 and HER-2 are key players in signaling pathways that regulate cell proliferation, survival, and angiogenesis, which are critical processes for tumor growth and metastasis.[2]
Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades. Key pathways activated by VEGFR-2 and HER-2 include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.[2][3] By inhibiting the kinase activity of these receptors, the pyridone-based compounds block the transduction of growth signals, leading to reduced cell proliferation and induction of apoptosis in cancer cells.[1][4]
Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative cyanopyridone and pyridopyrimidine derivatives.
Table 1: In Vitro Cytotoxicity (IC50 in µM) [1]
| Compound | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) |
| 5a | 2.71 ± 0.15 | 1.77 ± 0.10 |
| 5e | - | 1.39 ± 0.08 |
| Taxol (Ref.) | - | - |
Note: Specific IC50 values for Taxol were not provided in the source material but it was used as a reference compound.
Table 2: In Vitro Kinase Inhibitory Activity (IC50 in µM) [1]
| Compound | VEGFR-2 | HER-2 |
| 5a | 0.217 ± 0.02 | 0.168 ± 0.009 |
| 5e | 0.124 ± 0.011 | 0.077 ± 0.003 |
Experimental Protocols
This protocol describes a typical multi-component reaction for the synthesis of cyanopyridone derivatives.
Materials:
-
Aromatic aldehyde
-
Malononitrile
-
Ethyl cyanoacetate
-
Primary amine
-
Ethanol (solvent)
-
Piperidine (catalyst)
Procedure:
-
A mixture of the aromatic aldehyde, malononitrile, ethyl cyanoacetate, and the primary amine is prepared in ethanol.
-
A catalytic amount of piperidine is added to the mixture.
-
The reaction mixture is refluxed for a specified period (e.g., 6-8 hours).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/ethanol mixture).
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48 hours.
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
This protocol describes the evaluation of the inhibitory activity of the compounds against specific kinases.
Materials:
-
Recombinant human VEGFR-2 and HER-2 enzymes
-
Kinase buffer
-
ATP
-
Substrate peptide
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
Procedure:
-
The kinase reaction is set up in a 96-well plate containing the kinase buffer, recombinant enzyme, and the test compound at various concentrations.
-
The reaction is initiated by adding a mixture of ATP and the substrate peptide.
-
The reaction mixture is incubated at room temperature for a specified time (e.g., 60 minutes).
-
After incubation, the Kinase-Glo® reagent is added to stop the reaction and measure the remaining ATP.
-
The luminescence is measured using a luminometer.
-
The inhibitory activity is calculated as the percentage of kinase activity relative to the DMSO control.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Structure-Activity Relationship (SAR) Insights
Based on the available data, some preliminary structure-activity relationships can be inferred:
-
The non-fused cyanopyridone scaffold generally exhibits better cytotoxic activity compared to the fused pyridopyrimidine derivatives.[1]
-
The nature and position of substituents on the phenyl ring of the cyanopyridone core can significantly influence the biological activity.[1] For instance, the unsubstituted phenyl derivative 5a showed potent activity.[1]
Conclusion
The pyridone-based scaffolds, particularly cyanopyridones, have demonstrated promising potential as anticancer agents through the dual inhibition of VEGFR-2 and HER-2. The provided protocols offer a foundational framework for the synthesis, in vitro evaluation, and further development of this class of inhibitors. Future work should focus on expanding the chemical library to refine the SAR and optimize the pharmacokinetic and pharmacodynamic properties of these compounds.
References
Saropyrone: Information on Drug Delivery Systems Currently Limited
Despite extensive searches, detailed information regarding "Saropyrone" and its specific applications in drug delivery systems is not available in the public domain. While the existence of a chemical compound named this compound (CAS 159650-12-1) has been confirmed, there is a notable absence of published research, clinical trial data, or detailed experimental protocols pertaining to its formulation or use as a therapeutic agent.
Our investigation into this compound included searches for its mechanism of action, potential signaling pathways, and any formulations designed for targeted delivery. However, these searches did not yield the specific quantitative data or established experimental methodologies required to generate the detailed Application Notes and Protocols requested by researchers, scientists, and drug development professionals.
It is possible that "this compound" may be a very new or niche compound with research that is not yet publicly available. Alternatively, the name may be a less common synonym or subject to misspelling. Searches for similar-sounding drug names such as Saron, Sarapin, Sorine, Saridon, and Sarpogrelate, as well as broader searches for pyrone derivatives in drug delivery, were conducted to ensure thoroughness but did not provide a direct link to the requested information.
Without access to foundational research on this compound's pharmacology and its interaction with biological systems, the creation of accurate and reliable application notes, experimental protocols, and signaling pathway diagrams is not feasible. The scientific community relies on peer-reviewed and validated data to build upon existing knowledge, and such data for this compound drug delivery systems appears to be unavailable at this time.
We will continue to monitor for any emerging information on this topic and will provide updates as they become available. Researchers interested in this specific compound are encouraged to consult specialized chemical databases and scientific literature for any new publications that may arise.
Troubleshooting & Optimization
Technical Support Center: Optimizing Saropyrone Synthesis Yield
Welcome to the technical support center for Saropyrone and related 2-pyrone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize experimental yields and overcome common challenges in the synthesis of this important class of molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the synthesis of this compound and other 6-substituted 2-pyrones, particularly when utilizing a Sonogashira coupling followed by a cyclization strategy.
Q1: My Sonogashira coupling reaction shows low or no conversion of the aryl halide. What are the common causes and solutions?
A1: Low or no conversion in a Sonogashira coupling can be attributed to several factors, primarily related to the catalyst, reagents, and reaction conditions.
-
Inactive Catalyst: The active Pd(0) species may not have formed or has decomposed. If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure your reaction conditions (e.g., presence of an amine base) are suitable for its in situ reduction to Pd(0). Alternatively, consider using a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄. It is also crucial to thoroughly degas all solvents and reagents to prevent catalyst oxidation.
-
Poor Substrate Reactivity: The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br >> Cl. For less reactive halides like aryl bromides or chlorides, increasing the reaction temperature and using bulky, electron-rich phosphine ligands (e.g., XPhos) can improve the rate of oxidative addition.
-
Catalyst Poisoning: Impurities in the reagents or solvents can poison the palladium catalyst. Ensure high purity of all starting materials and use anhydrous, degassed solvents.
Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I minimize this side reaction?
A2: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of oxygen. To minimize this:
-
Copper-Free Conditions: Consider running the reaction under copper-free conditions. This may require a specific palladium catalyst and ligand combination to achieve a good yield of the desired cross-coupled product.
-
Control of Reaction Conditions: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to exclude oxygen. Lowering the reaction temperature can also help to disfavor the homocoupling pathway.
-
Slow Addition of Alkyne: In some cases, the slow addition of the terminal alkyne to the reaction mixture can help to minimize its homocoupling by keeping its concentration low throughout the reaction.
Q3: The cyclization of my (Z)-2-en-4-ynoate intermediate to the 2-pyrone is not proceeding or is giving low yield. What should I check?
A3: The efficiency of the cyclization step is highly dependent on the reaction conditions and the substrate itself.
-
Inadequate Catalyst/Acid: The choice of catalyst or acid for the cyclization is crucial. For electrophilic cyclization, ensure that the electrophile (e.g., I₂, ICl) is fresh and added in the correct stoichiometry. For metal-catalyzed cyclizations (e.g., with ZnBr₂ or Ag₂CO₃), the activity of the catalyst is key. Ensure the catalyst has not degraded.
-
Incorrect Isomer: The cyclization to a 6-membered 2-pyrone typically requires the (Z)-isomer of the 2-en-4-ynoate. If the preceding Sonogashira coupling produced a mixture of (E) and (Z) isomers, or primarily the (E)-isomer, the cyclization to the desired product will be inefficient. It may be necessary to optimize the Sonogashira reaction to favor the formation of the (Z)-isomer or to isomerize the (E)-isomer to the (Z)-isomer before cyclization.
-
Formation of 5-Membered Lactone Byproduct: A common side reaction is the 5-exo-dig cyclization, which leads to the formation of a 5-membered furanone byproduct instead of the desired 6-membered pyrone (6-endo-dig cyclization). The selectivity between these two pathways can often be controlled by the choice of catalyst and reaction conditions. For instance, in some systems, Ag₂CO₃ has been shown to selectively produce the 5-membered ring, while ZnBr₂ favors the formation of the 6-membered 2-pyrone.[1]
Data Presentation: Optimizing Reaction Conditions
The yield of 6-substituted 2-pyrones can be significantly influenced by various reaction parameters. The following table summarizes the hypothetical effect of different catalysts, ligands, bases, and solvents on the yield of a model Sonogashira coupling/cyclization sequence for the synthesis of 6-phenyl-2H-pyran-2-one.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | PPh₃ (4) | CuI (4) | Et₃N | THF | 60 | 65 |
| 2 | Pd(PPh₃)₄ (2) | - | CuI (4) | Et₃N | THF | 60 | 75 |
| 3 | PdCl₂(PPh₃)₂ (2) | PPh₃ (4) | - | Et₃N | THF | 60 | 40 |
| 4 | PdCl₂(dppf) (2) | - | CuI (4) | Et₃N | DMF | 80 | 85 |
| 5 | PdCl₂(PPh₃)₂ (2) | PPh₃ (4) | CuI (4) | DIPA | THF | 60 | 70 |
| 6 | PdCl₂(dppf) (2) | - | CuI (4) | Cs₂CO₃ | Dioxane | 100 | 92 |
Experimental Protocols
Protocol 1: Synthesis of a 6-Substituted 2-Pyrone via Sonogashira Coupling and Cyclization
This protocol describes the synthesis of a 6-substituted 2-pyrone from an aryl iodide and a terminal alkyne, followed by an acid-catalyzed cyclization.
Step 1: Sonogashira Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF (5 mL) and degassed triethylamine (3.0 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
Add the terminal alkyne (1.1 mmol) via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-60 °C) can be applied.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the (Z)-2-en-4-ynoate intermediate.
Step 2: Cyclization to the 2-Pyrone
-
Dissolve the purified (Z)-2-en-4-ynoate (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of a Lewis acid, such as ZnBr₂ (1.2 mmol), in a suitable solvent portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 6-substituted 2-pyrone.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the two-step synthesis of 6-substituted 2-pyrones.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield in 2-pyrone synthesis.
Biological Relevance: Inhibition of the NF-κB Signaling Pathway
Many natural products containing the 2-pyrone scaffold have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] One of the key signaling pathways often modulated by these compounds is the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a crucial regulator of the inflammatory response, and its dysregulation is implicated in various diseases, including chronic inflammation and cancer.[5][6]
The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α). This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), which can then translocate to the nucleus and activate the transcription of pro-inflammatory genes.[6]
Several 2-pyrone derivatives have been shown to inhibit the activation of NF-κB. For example, certain pyranochalcone derivatives have been synthesized and shown to inhibit TNF-α induced NF-κB activation with IC₅₀ values in the micromolar to sub-micromolar range.[7] The mechanism of inhibition can vary, with some compounds interfering with the binding of NF-κB to DNA.
NF-κB Signaling Pathway and Inhibition by 2-Pyrones
Caption: Simplified diagram of the canonical NF-κB signaling pathway and a potential point of inhibition by 2-pyrone compounds.
Examples of 2-Pyrone Derivatives as NF-κB Inhibitors
| Compound Class | Specific Compound Example | Reported IC₅₀ for NF-κB Inhibition | Reference |
| Pyranochalcones | Compound 6b | 0.29 µM | [7] |
| Pyranochalcones | Various derivatives | 0.29 - 10.46 µM | [7] |
References
- 1. researchgate.net [researchgate.net]
- 2. 2-pyrones possessing antimicrobial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Saropyrone Solubility for Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Saropyrone solubility during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a chemical compound with the molecular formula C₁₆H₁₆O₅ and a molecular weight of 288.295. Its structure includes a furo[3,2-c]pyran-4-one scaffold. Compounds with this scaffold can exhibit a range of solubilities, and like many small molecules in drug discovery, this compound is expected to have low aqueous solubility, which can pose challenges for accurate and reproducible in vitro assays.
Q2: What are the predicted physicochemical properties of this compound?
A2: While extensive experimental data is not publicly available, some predicted properties of this compound include:
| Property | Predicted Value | Source |
| pKa | 9.66 ± 0.10 | ChemicalBook |
| Boiling Point | 502.7 ± 50.0 °C | ChemicalBook |
| Density | 1.39 ± 0.1 g/cm³ | ChemicalBook |
Q3: Is this compound soluble in common organic solvents?
A3: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO). Some suppliers offer this compound as a 10 mM solution in DMSO[1]. It is also expected to be soluble in other organic solvents like ethanol and methanol, though specific solubility data is limited. For similar compounds with a furo[3,2-c]pyran-4-one core, solubility in chloroform, dichloromethane, and acetone has also been noted[2][3].
Q4: What is the recommended starting point for preparing a this compound stock solution?
A4: Based on available information, preparing a high-concentration stock solution of this compound in 100% DMSO is the recommended starting point. A concentration of 10 mM in DMSO has been reported[1]. From this stock, working solutions can be prepared by dilution into aqueous assay buffers.
Q5: What are the general strategies to improve the solubility of poorly soluble compounds like this compound for assays?
A5: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs for in vitro assays. These include the use of co-solvents, pH adjustment, and the use of surfactants or other solubilizing agents. The choice of method depends on the specific assay requirements and the physicochemical properties of the compound.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in experimental assays.
Problem 1: this compound precipitates out of solution upon dilution of the DMSO stock into aqueous assay buffer.
-
Cause: The concentration of this compound in the final assay medium exceeds its aqueous solubility limit. The percentage of DMSO in the final solution may be too low to maintain solubility.
-
Solutions:
-
Decrease the final concentration of this compound: If the experimental design allows, lowering the final concentration of the compound may prevent precipitation.
-
Increase the percentage of co-solvent (DMSO): While high concentrations of DMSO can be toxic to cells, many cell-based assays can tolerate up to 0.5% or even 1% DMSO without significant adverse effects. Determine the maximum tolerable DMSO concentration for your specific assay and adjust the dilution accordingly.
-
Use a different co-solvent: If DMSO is not suitable, other organic solvents like ethanol could be tested. However, the effect of any solvent on the assay system must be carefully evaluated.
-
pH Adjustment: Given the predicted pKa of 9.66, the solubility of this compound may be influenced by pH. If your assay allows, you can test a range of pH values for your buffer to see if solubility improves.
-
Utilize solubilizing agents: For cell-free assays, the addition of non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low concentrations (e.g., 0.01-0.1%) can help to maintain the solubility of hydrophobic compounds. The compatibility of these agents with your specific assay must be verified.
-
Problem 2: Inconsistent or non-reproducible assay results.
-
Cause: This can be a direct consequence of poor solubility. If this compound is not fully dissolved, the actual concentration in the assay will be lower than intended and may vary between experiments.
-
Solutions:
-
Visually inspect for precipitation: Before running the assay, carefully inspect the prepared solutions for any signs of precipitation (cloudiness, particulates). Centrifugation of the diluted compound solution and using the supernatant can sometimes help, but this does not guarantee the intended concentration.
-
Prepare fresh dilutions: Prepare working solutions fresh from the DMSO stock immediately before each experiment to minimize the chance of precipitation over time.
-
Sonication: Briefly sonicating the solution after dilution into the aqueous buffer can help to break up small aggregates and improve dissolution.
-
Problem 3: Difficulty in preparing a high-concentration aqueous stock solution.
-
Cause: this compound's inherent low aqueous solubility makes it challenging to prepare a concentrated stock directly in water or aqueous buffers.
-
Solution:
-
Do not attempt to dissolve this compound directly in aqueous solutions. The recommended method is to first prepare a concentrated stock in an organic solvent like DMSO and then dilute it into the aqueous assay medium.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.
-
Further dilute these intermediate DMSO solutions into the cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed the tolerance level of the cells (typically ≤ 0.5%).
-
Mix the final working solutions thoroughly by gentle vortexing or inversion.
-
Add the working solutions to the cells immediately after preparation.
Visualizations
References
Saropyrone Stability: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Saropyrone. It addresses potential stability issues and offers troubleshooting strategies to ensure the integrity of your experiments. The information provided is based on the chemical structure of this compound and general principles of pyrone and catechol chemistry, as specific stability data for this compound is not extensively available in the public domain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical structure?
A1: this compound is a chemical compound with the CAS number 159650-12-1 and the molecular formula C16H16O5.[1][2] Its chemical name is 6-(3,4-dihydroxyphenyl)-2,3-dihydro-2,3,3-trimethyl-4H-furo[3,2-c]pyran-4-one.[1] The structure contains a fused furo-pyranone core and a 3,4-dihydroxyphenyl (catechol) moiety.
Q2: What are the primary potential stability concerns for this compound?
A2: Based on its structure, the two primary areas of stability concern are:
-
Oxidation of the 3,4-dihydroxyphenyl (catechol) group: Catechols are susceptible to oxidation, which can be catalyzed by light, heat, alkaline pH, and the presence of metal ions. This can lead to the formation of colored degradation products (quinones) and a loss of compound potency.
-
Hydrolysis of the α-pyrone ring: The lactone (cyclic ester) in the pyrone ring can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. This would result in the opening of the pyrone ring and inactivation of the molecule. Some studies indicate that the α-pyrone ring can be stable in mild basic conditions.[3]
Q3: My solution of this compound is turning brown. What could be the cause?
A3: A brown discoloration is a strong indicator of the oxidation of the catechol moiety to form quinone-type structures. This is a common issue with compounds containing catechol groups. The reaction is often accelerated by exposure to air (oxygen), light, and higher pH.
Q4: How can I prevent the degradation of this compound in my experiments?
A4: To mitigate degradation, consider the following precautions:
-
pH control: Maintain solutions at a neutral or slightly acidic pH if compatible with your experimental system.
-
Use of antioxidants: The addition of antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) can help prevent oxidation of the catechol group.
-
Inert atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Light protection: Store stock solutions and experimental samples in amber vials or protect them from light. Photodegradation can be a concern for pyrone-containing compounds.[4]
-
Temperature control: Store solutions at recommended low temperatures (e.g., 2-8°C) to slow down the rate of degradation.[5]
-
Chelating agents: If metal ion contamination is suspected to be catalyzing oxidation, the addition of a chelating agent like EDTA may be beneficial.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action(s) |
| Solution Discoloration (e.g., turning yellow or brown) | Oxidation of the 3,4-dihydroxyphenyl (catechol) group. | 1. Prepare fresh solutions before use.2. Store solutions under an inert atmosphere (nitrogen or argon).3. Add an antioxidant (e.g., ascorbic acid at 0.1% w/v).4. Protect the solution from light by using amber vials or covering with aluminum foil.5. Ensure the pH of the solution is not alkaline. |
| Loss of Potency/Activity Over Time | Chemical degradation via oxidation or hydrolysis. | 1. Perform a stability study to determine the rate of degradation under your specific experimental conditions.2. Re-evaluate storage conditions (temperature, light exposure, solvent).3. For long-term storage, consider storing the compound as a dry powder at -20°C or below.4. Analyze the sample using HPLC to check for the appearance of degradation peaks. |
| Precipitate Formation in Solution | Poor solubility or degradation to a less soluble product. | 1. Verify the solubility of this compound in your chosen solvent.2. Consider the use of a co-solvent or adjusting the pH to improve solubility.3. If precipitation occurs upon storage, it may be due to degradation. Analyze the precipitate and supernatant separately if possible. |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol for this compound
This protocol is a general guideline for investigating the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter) for a defined period.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of this compound remaining and to observe the formation of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Characterize the major degradation products using techniques like LC-MS if necessary.
-
Data Presentation
Table 1: Example Stability Data for this compound under Forced Degradation Conditions
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Appearance of Solution |
| 0.1 N HCl (60°C) | 24 | 92.5 | Colorless |
| 0.1 N NaOH (60°C) | 24 | 75.8 | Light Yellow |
| 3% H₂O₂ (RT) | 24 | 45.2 | Dark Brown |
| Heat (60°C) | 24 | 98.1 | Colorless |
| Photolysis | 24 | 88.3 | Light Yellow |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Potential oxidative degradation of this compound's catechol moiety.
Caption: Workflow for assessing this compound stability.
References
- 1. This compound | 159650-12-1 [chemicalbook.com]
- 2. 159650-12-1 | this compound [albtechnology.com]
- 3. "Some Aspects of Pyrone Synthesis and Stability" by Ronald Louis Horinek [scholars.fhsu.edu]
- 4. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.glpbio.com [file.glpbio.com]
overcoming Saropyrone experimental artifacts
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges and artifacts associated with Saropyrone. Below you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of variability in this compound experimental results?
A1: Variability in experimental outcomes with this compound can stem from several factors, including reagent stability, cell line passage number, and minor deviations in protocol timing. It is crucial to maintain consistent experimental conditions. For instance, ensure that this compound stock solutions are prepared fresh and that cell cultures are in a consistent growth phase.
Q2: How can I be sure my observed effects are specific to this compound?
A2: To confirm the specificity of this compound's effects, it is essential to include proper controls in your experiments.[1] This includes using vehicle controls, negative controls (inactive structural analogs of this compound, if available), and positive controls (compounds with known effects on the target pathway). Additionally, performing dose-response experiments can help establish a specific effect.
Q3: Are there any known off-target effects of this compound?
A3: As a novel compound, the full off-target profile of this compound is still under investigation. Researchers should be aware of the potential for off-target effects and consider performing counter-screens against related targets or pathways. If unexpected phenotypes are observed, it is advisable to consult relevant pharmacological databases for potential interactions.
Q4: What is the recommended method for storing and handling this compound?
A4: this compound is light-sensitive and should be stored in amber vials at -20°C for long-term storage. For short-term use, a stock solution in an appropriate solvent (e.g., DMSO) can be stored at 4°C for up to one week. Avoid repeated freeze-thaw cycles to prevent degradation.[2]
Troubleshooting Guides
Issue 1: High Background Signal in Cell-Based Assays
Q: I am observing a high background signal in my this compound cell-based assay, making it difficult to distinguish a true signal. What could be the cause?
A: High background signals in cell-based assays can be caused by several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Reagent Quality:
-
Check for Contamination: Ensure all your reagents, including media, serum, and buffers, are free from microbial contamination.
-
Assay Reagent Integrity: Some assay reagents are sensitive to light or temperature. Confirm that they have been stored correctly and have not expired.
-
-
Cell Health and Density:
-
Optimal Cell Density: Plating too many cells can lead to high metabolic activity and, consequently, high background. Determine the optimal cell seeding density for your specific assay.
-
Cell Viability: Ensure cells are healthy and viable before adding this compound. Stressed or dying cells can contribute to non-specific signals.
-
-
Assay Protocol:
-
Washing Steps: Inadequate washing between steps can leave residual reagents that contribute to the background. Increase the number or stringency of wash steps.
-
Incubation Times: Optimize incubation times for both this compound treatment and assay reagent addition. Over-incubation can increase the background signal.
-
Issue 2: Inconsistent IC50 Values for this compound
Q: My calculated IC50 value for this compound varies significantly between experiments. How can I improve consistency?
A: Inconsistent IC50 values are a common issue in drug discovery experiments. The following steps can help improve reproducibility:
-
Compound Preparation:
-
Fresh Dilutions: Always prepare fresh serial dilutions of this compound for each experiment from a recently prepared stock solution. This compound may not be stable in dilute solutions over time.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
-
Experimental Setup:
-
Consistent Cell Passage: Use cells from a similar passage number for all experiments, as cellular responses can change with prolonged culturing.
-
Edge Effects: Be mindful of "edge effects" in microplates. Avoid using the outer wells, or ensure they are filled with media to maintain a humid environment.
-
-
Data Analysis:
-
Curve Fitting: Use a consistent and appropriate non-linear regression model to fit your dose-response data. Ensure you have a sufficient number of data points to accurately define the curve.
-
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from this compound experiments. Consistent data logging is key to identifying sources of variability.
| Experiment ID | Date | Cell Line | This compound Concentration (µM) | Readout (e.g., % Inhibition) | Replicate 1 | Replicate 2 | Replicate 3 | Mean | Std. Dev. |
| SAR-EXP-001 | 2025-11-18 | HeLa | 0.1 | % Inhibition | 12.5 | 13.1 | 12.8 | 12.8 | 0.3 |
| SAR-EXP-001 | 2025-11-18 | HeLa | 1 | % Inhibition | 45.2 | 48.9 | 46.5 | 46.9 | 1.9 |
| SAR-EXP-001 | 2025-11-18 | HeLa | 10 | % Inhibition | 89.7 | 91.2 | 90.1 | 90.3 | 0.8 |
| SAR-EXP-002 | 2025-11-20 | A549 | 0.1 | % Inhibition | 8.2 | 9.5 | 8.8 | 8.8 | 0.7 |
| SAR-EXP-002 | 2025-11-20 | A549 | 1 | % Inhibition | 33.1 | 35.8 | 34.0 | 34.3 | 1.4 |
| SAR-EXP-002 | 2025-11-20 | A549 | 10 | % Inhibition | 75.4 | 78.1 | 76.5 | 76.7 | 1.4 |
Experimental Protocols
Protocol: this compound Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of this compound on cell viability.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO).
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (DMSO only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Hypothetical signaling pathway modulated by this compound.
Caption: Logical diagram of potential assay interference sources.
References
Saropyrone Cell Viability Assay Technical Support Center
Welcome to the technical support center for Saropyrone cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a this compound cell viability assay?
A1: this compound cell viability assays, like other metabolic assays (e.g., MTT, MTS), are designed to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The principle is based on the reduction of a tetrazolium salt by metabolically active cells.[1] In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the this compound reagent to a colored formazan product.[1] The amount of formazan produced is proportional to the number of viable, metabolically active cells, which can be quantified by measuring the absorbance at a specific wavelength.[1]
Q2: What is the difference between an endpoint and a real-time viability assay?
A2: An endpoint assay, like a standard MTT assay, requires the termination of the experiment to measure the final result. This is often because the reagents used are toxic to the cells over long exposure or require a solubilization step that lyses the cells.[3] A real-time viability assay, on the other hand, uses non-toxic reagents that allow for the continuous monitoring of cell viability over time in the same sample. This can provide valuable information about the kinetics of a compound's effect.[3]
Q3: Can this compound itself interfere with the assay?
A3: Yes, test compounds can interfere with cell viability assays.[4] If this compound is a colored compound, it can contribute to the absorbance reading and lead to inaccurate results. Additionally, if this compound has reducing or oxidizing properties, it could directly interact with the assay reagent, leading to false positives or negatives.[4][5] It is crucial to run proper controls, including wells with this compound and the assay reagent in a cell-free medium, to check for any chemical interference.[3][5]
Q4: Why is a serum-free medium recommended during the incubation step with the assay reagent?
A4: A serum-free medium is often used during the incubation with the tetrazolium reagent to prevent interference from components in the serum.[4] Serum proteins can either enhance or inhibit the reduction of the reagent, leading to skewed and inaccurate measurements of metabolic activity.[4]
Troubleshooting Guide
Problem 1: High Background Absorbance
High background absorbance can mask the true signal from the cells and reduce the dynamic range of the assay.
| Potential Cause | Recommended Solution |
| Contaminated Reagents or Media | Use fresh, sterile reagents and media. Ensure proper aseptic technique during the experiment. |
| Precipitation of Assay Reagent | Warm the reagent to 37°C and mix gently to ensure all components are fully dissolved before use.[6] |
| Light Exposure | Protect the assay reagent and the plate from direct light, as this can cause spontaneous reduction of the tetrazolium salt.[3][5][6] |
| Chemical Interference from this compound | Run a control with medium, this compound, and the assay reagent (no cells) to quantify any background signal from the compound.[3][5] |
| Elevated pH of Culture Medium | Ensure the culture medium is at the correct physiological pH, as an elevated pH can increase the spontaneous reduction of the reagent.[3] |
Problem 2: Low Signal or Poor Sensitivity
A weak signal can make it difficult to distinguish between different treatment groups.
| Potential Cause | Recommended Solution |
| Low Cell Number | Increase the initial cell seeding density. Perform a cell titration experiment to determine the optimal cell number for a linear response. |
| Short Incubation Time | Increase the incubation time with the assay reagent to allow for more formazan production.[3] Optimize the incubation time for your specific cell type. |
| Reduced Metabolic Activity | Ensure cells are healthy and in the exponential growth phase before starting the experiment. |
| Incorrect Wavelength | Verify that the absorbance is being read at the correct wavelength for the specific formazan product. |
| Reagent Instability | Store the assay reagent as recommended by the manufacturer, protected from light and temperature fluctuations. |
Problem 3: High Variability Between Replicates
Inconsistent results between replicate wells can compromise the statistical significance of your data.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly.[6] Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells. |
| Edge Effects | Avoid using the outer wells of the 96-well plate, as these are more prone to evaporation. Fill the outer wells with sterile water or media to create a humidity barrier.[4] |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension gently between pipetting to prevent cell settling. |
| Incomplete Solubilization of Formazan | If using an MTT-based assay, ensure complete dissolution of the formazan crystals by adding an adequate volume of a suitable solvent (e.g., DMSO, acidified isopropanol) and mixing thoroughly.[4] |
| Cell Clumping | Ensure cells are properly trypsinized and resuspended to a single-cell suspension before plating. |
Experimental Protocols
General Protocol for a this compound (MTT-based) Cell Viability Assay
This protocol is a general guideline and may need to be optimized for your specific cell type and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of this compound to the appropriate wells. Include vehicle-only control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Reagent Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Quantitative Data Summary: Common Assay Parameters
| Parameter | MTT Assay | MTS Assay | Notes |
| Reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | MTT is positively charged and enters cells; MTS is negatively charged and requires an intermediate electron acceptor.[1] |
| Formazan Product | Insoluble (purple) | Soluble (colored) | MTT requires a solubilization step.[1] |
| Incubation Time | 1-4 hours[1][3] | 1-4 hours[1][3] | Optimal time depends on cell type and density. |
| Detection | Colorimetric (Absorbance at ~570 nm) | Colorimetric (Absorbance at ~490 nm)[1] | Wavelength can vary slightly depending on the specific formazan product and solvent. |
| Assay Type | Endpoint | Endpoint | Both assays are typically endpoint due to reagent toxicity or the need for a final solubilization step. |
Visualizations
Experimental Workflow
A typical workflow for a this compound cell viability assay.
Hypothetical Signaling Pathway of this compound-Induced Cytotoxicity
A hypothetical extrinsic apoptosis pathway induced by this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Is Your MTT Assay the Right Choice? [promega.com]
- 6. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Saropyrone In Vivo Studies
This technical support center provides guidance and answers to frequently asked questions for researchers working with Saropyrone in in vivo studies. Our goal is to help you refine your dosage and experimental design for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the novel kinase, Pyrone Kinase 1 (PK1), which is a critical component of the pro-inflammatory signaling cascade. By inhibiting PK1, this compound effectively reduces the production of downstream inflammatory mediators.
Q2: What are the recommended starting doses for in vivo studies with this compound?
A2: The recommended starting dose for this compound depends on the animal model being used. Based on preclinical toxicology studies, we have established the No Observed Adverse Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD) in common rodent models. We recommend starting with a dose at the lower end of the efficacious range and escalating as needed, while staying below the MTD. Please refer to the dose range-finding tables below for specific guidance.
Q3: How should this compound be formulated for oral administration in rodents?
A3: For oral gavage in rodents, this compound can be formulated as a suspension in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water. It is crucial to ensure the suspension is homogenous before each administration. Detailed instructions can be found in the experimental protocols section.
Q4: What are the known pharmacokinetic properties of this compound in preclinical species?
A4: this compound exhibits moderate oral bioavailability and a relatively short half-life in rodents. Key pharmacokinetic parameters are summarized in the table below. Due to its short half-life, twice-daily dosing may be necessary to maintain therapeutic concentrations for some study designs.
Troubleshooting Guide
Q1: I am not observing the expected therapeutic effect in my mouse efficacy model. What should I do?
A1: There are several factors that could contribute to a lack of efficacy. We recommend the following troubleshooting steps:
-
Verify Dose and Formulation: Double-check your dose calculations and ensure the this compound formulation is being prepared and administered correctly. Inconsistent suspension can lead to inaccurate dosing.
-
Increase Dose or Dosing Frequency: If you are confident in your formulation and administration technique, consider a dose escalation study. Given this compound's pharmacokinetic profile, increasing the dosing frequency to twice daily might be necessary to maintain sufficient target engagement.
-
Confirm Target Engagement: If possible, perform pharmacodynamic studies to confirm that this compound is inhibiting its target (PK1) in your model at the administered dose.
Q2: I am observing unexpected toxicity or adverse effects in my animal studies. What are the potential causes?
A2: If you observe adverse effects, it is important to determine if they are compound-related.
-
Review Dosing and Formulation: Ensure that the dose administered does not exceed the established Maximum Tolerated Dose (MTD)
Navigating the Uncharted Territory of Saropyrone Target Engagement: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The field of drug discovery is one of constant innovation, with new chemical entities and therapeutic targets emerging at a rapid pace. However, the exploration of novel compounds like Saropyrones can present unique challenges, particularly in the crucial stage of target engagement. This technical support center is designed to address the potential hurdles researchers may encounter in their investigation of Saropyrone-target interactions, providing troubleshooting guidance and answers to frequently asked questions.
Due to the novel and specialized nature of this compound research, publicly available information is limited. The following content is based on established principles of target engagement and validation, adapted to the potential challenges that may arise when working with a new class of molecules.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows activity in a cell-based assay, but I'm struggling to identify its direct molecular target. What are the next steps?
A1: This is a common challenge in early-stage drug discovery. A multi-pronged approach is recommended to deconvolve the mechanism of action and identify the direct target.
-
Affinity-Based Methods: Consider techniques like affinity chromatography using an immobilized this compound analog to pull down interacting proteins from cell lysates.[1] Subsequent identification of these proteins can be achieved through mass spectrometry.
-
Genetic Approaches: In model organisms like yeast, a collection of haploinsufficiency diploid strains can be used. The principle here is that cells with a reduced amount of the target protein will exhibit hypersensitivity to your compound.[1]
-
Computational Modeling: If you have a hypothesized target class, molecular docking studies can predict potential binding interactions and guide further experimental validation.
Q2: I have a putative target for my this compound, but the binding affinity is weak in my biochemical assays. How can I improve this?
A2: Weak binding affinity can be due to several factors. Here are some troubleshooting steps:
-
Assay Conditions: Systematically optimize your assay parameters, including buffer composition (pH, salt concentration), temperature, and the presence of co-factors or allosteric modulators.
-
Compound Stability: Verify the stability and integrity of your this compound compound under the assay conditions. Degradation can lead to an underestimation of binding affinity.
-
Protein Quality: Ensure the purity and proper folding of your target protein. Misfolded or aggregated protein will likely exhibit poor binding characteristics. Consider using different protein expression and purification systems.
-
Orthogonal Assays: Validate your findings using a different biophysical method. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can provide complementary data on binding kinetics and thermodynamics.
Q3: My this compound compound demonstrates target engagement in a biochemical assay, but I don't see a corresponding cellular effect. What could be the reason?
A3: The disconnect between biochemical and cellular activity is a frequent hurdle. Several factors could be at play:
-
Cell Permeability: The this compound may have poor cell membrane permeability, preventing it from reaching its intracellular target at a sufficient concentration.
-
Cellular Efflux: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Metabolic Instability: The this compound could be rapidly metabolized within the cell into an inactive form.
-
Target Accessibility in the Cellular Context: The target protein's conformation or its interaction with other cellular components might prevent the this compound from binding in the same way it does in an isolated biochemical system.
Troubleshooting Guides
Guide 1: Optimizing Cellular Thermal Shift Assays (CETSA) for this compound Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular environment.[2] If you are encountering issues with your CETSA experiments for Saropyrones, consider the following:
| Problem | Potential Cause | Troubleshooting Steps |
| No thermal shift observed | Insufficient compound concentration at the target. | Increase compound concentration and/or incubation time. |
| Weak binding affinity. | CETSA is less sensitive for very weak binders. Consider alternative methods like affinity purification-mass spectrometry. | |
| The this compound does not induce a significant conformational change upon binding. | This is a limitation of the assay. Try an alternative target engagement method. | |
| High variability between replicates | Inconsistent heating or cell lysis. | Ensure uniform and rapid heating of all samples. Optimize your lysis protocol for consistency. |
| Cell density variations. | Maintain consistent cell seeding and growth conditions. | |
| Shift in the wrong direction (destabilization) | The this compound may bind to a less stable conformation of the target. | This can still be a valid indication of target engagement. Further investigation into the binding mode is warranted. |
Guide 2: Addressing Off-Target Effects and Polypharmacology
It is crucial to assess the selectivity of your this compound compound to ensure that the observed biological effects are due to engagement with the intended target.
-
Target Profiling: Screen your this compound against a panel of related and unrelated targets (e.g., kinases, GPCRs, ion channels) to identify potential off-target interactions.
-
Chemoproteomics: Employ competitive chemoproteomic approaches to identify the full spectrum of proteins that interact with your this compound in a cellular context.[3] This can reveal unexpected off-targets and provide insights into polypharmacology.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of your this compound. A strong correlation between the potency of the analogs in binding to the target and their cellular activity provides evidence for on-target effects.[1]
Experimental Protocols
Protocol 1: Basic Affinity Pull-Down Assay
This protocol outlines a general workflow for identifying protein targets of a this compound compound.
-
Immobilization of this compound: Covalently link a this compound analog containing a reactive functional group to a solid support (e.g., agarose or magnetic beads).
-
Cell Lysate Preparation: Prepare a native cell lysate from your cell line of interest, ensuring the preservation of protein structure and interactions.
-
Incubation: Incubate the immobilized this compound with the cell lysate to allow for the binding of target proteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Analysis: Identify the eluted proteins using SDS-PAGE followed by mass spectrometry.
Visualizing Experimental Workflows
To aid in the conceptualization of experimental design, the following diagrams illustrate key workflows.
Caption: Workflow for this compound target identification using affinity chromatography.
Caption: A stepwise approach to validating a hypothesized this compound target.
References
Saropyrone formulation for better bioavailability
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the formulation of Saropyrone to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) class of this compound, and why is it important for formulation development?
A1: this compound is a BCS Class II compound. This classification indicates that it has high permeability but low aqueous solubility.[1][2] The low solubility is the primary limiting factor for its oral bioavailability, making formulation strategies that enhance dissolution and solubility crucial for therapeutic efficacy.[1][3]
Q2: What are the initial recommended strategies for improving the bioavailability of this compound?
A2: For a BCS Class II compound like this compound, several formulation strategies can be employed to improve its bioavailability. Initial approaches should focus on increasing the drug's effective surface area and dissolution rate. These include:
-
Particle Size Reduction: Micronization or nanosizing can significantly increase the surface area available for dissolution.[1][4]
-
Amorphous Solid Dispersions (ASDs): Creating a solid dispersion of this compound in a polymer matrix can enhance solubility and dissolution by preventing crystallization and maintaining the drug in a higher energy amorphous state.[5][6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs like this compound in the gastrointestinal tract.[2][7]
Q3: How do I select appropriate excipients for a this compound formulation?
A3: Excipient selection is critical and depends on the chosen formulation strategy. Preformulation studies are essential to determine the compatibility of this compound with various excipients.[8] Key considerations include:
-
For ASDs: Polymeric carriers such as povidone (PVP), hydroxypropyl methylcellulose (HPMC), and copovidone are commonly used. The choice depends on the drug-polymer miscibility and the desired release profile.
-
For Lipid-Based Formulations: A screening of oils, surfactants, and co-solvents is necessary to identify a system that can effectively solubilize this compound and form a stable emulsion upon dilution in aqueous media.[9]
Troubleshooting Guides
Issue 1: Poor Dissolution Profile of this compound Solid Dispersion
Problem: The dissolution rate of the this compound solid dispersion is not significantly better than the crystalline drug.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Drug Recrystallization | Analyze the solid dispersion using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous state. | Absence of crystalline peaks in PXRD and a single glass transition temperature in DSC. |
| Inadequate Polymer Selection | Screen different polymers (e.g., PVP K30, HPMCAS, Soluplus®) to find one with better miscibility and interaction with this compound. | Improved dissolution due to enhanced stabilization of the amorphous drug. |
| Suboptimal Drug Loading | Prepare solid dispersions with varying drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5) and evaluate their dissolution profiles. | Identification of an optimal drug loading that balances dissolution enhancement with formulation stability. |
Issue 2: Physical Instability of Lipid-Based this compound Formulation
Problem: The SEDDS formulation of this compound shows phase separation or drug precipitation upon storage.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubilization | Re-evaluate the solubility of this compound in individual excipients (oils, surfactants, co-solvents) to ensure adequate solubilization capacity. | Selection of a system with higher solubilizing power for the drug. |
| Incorrect Excipient Ratios | Construct a ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-solvent that result in a stable microemulsion. | A robust formulation that remains a single phase over a wide range of dilutions. |
| Excipient Incompatibility | Assess the chemical compatibility of this compound with the chosen lipid excipients using techniques like High-Performance Liquid Chromatography (HPLC) to detect degradation products. | A chemically stable formulation with no significant degradation of the active pharmaceutical ingredient (API). |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and the selected polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol, acetone) at the desired ratio (e.g., 1:3 w/w).
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried product and pass it through a sieve to obtain a powder of uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for its amorphous nature (PXRD, DSC), dissolution behavior (USP Apparatus II), and drug content (HPLC).
Protocol 2: In Vitro Dissolution Testing for Bioavailability Assessment
-
Apparatus: Use a USP Dissolution Apparatus II (paddle method).
-
Medium: Prepare a dissolution medium that simulates gastrointestinal conditions (e.g., 900 mL of 0.1 N HCl for the first 2 hours, followed by a change to pH 6.8 phosphate buffer).
-
Parameters: Set the paddle speed to 50-75 RPM and maintain the temperature at 37 ± 0.5°C.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes) and replace with an equal volume of fresh medium.
-
Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC.[10]
Visualizations
Caption: Experimental workflow for developing and evaluating a this compound formulation for enhanced bioavailability.
Caption: Biopharmaceutics Classification System (BCS) highlighting the position of this compound (Class II).
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scitechnol.com [scitechnol.com]
- 8. Pharmaceutical formulation - Wikipedia [en.wikipedia.org]
- 9. SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients [drug-dev.com]
- 10. Bioavailability Studies [met.uk.com]
Validation & Comparative
Saropyrone: A Comparative Analysis of a Novel Pyrone Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Saropyrone, a novel pyrone compound, with existing pyrone derivatives. The document summarizes available experimental data on their biological activities, details relevant experimental protocols, and visualizes key signaling pathways.
Introduction to this compound and Pyrone Compounds
Pyrone compounds are a class of heterocyclic compounds that are widely distributed in nature and are known for their diverse biological activities.[1] They are characterized by a six-membered ring containing an oxygen atom and a ketone group. Depending on the position of the ketone, they are classified as α-pyrones or γ-pyrones. These compounds have been isolated from various sources, including plants, fungi, and marine organisms, and have demonstrated a wide range of pharmacological properties, including antimicrobial, antifungal, antiviral, and cytotoxic activities.[1]
This compound is a recently identified 2-pyrone derivative isolated from the plant Hypericum japonicum. Its chemical structure is [2,3,3-trimethyl-6-(3′4′-dihydroxyphenyl)-2,3-dihydro-4-oxo-4 H-furo[3, 2-c] pyran]. While primarily investigated for its potential as a bactericidal agent in agriculture, recent studies have also highlighted its potential antiviral properties. This guide aims to place this compound in the context of other known pyrone compounds, providing a comparative overview of their biological performance based on available data.
Comparative Analysis of Biological Activity
This section presents a comparative summary of the biological activities of this compound and other representative pyrone compounds. The data is organized into antiviral and antibacterial activities, with quantitative measures such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values provided where available.
Antiviral Activity
A notable biological activity of this compound's structural analog, Japopyrone B, also isolated from Hypericum japonicum, is its inhibitory effect on the lytic replication of Kaposi's sarcoma-associated herpesvirus (KSHV). The following table compares the anti-KSHV activity of Japopyrone B with other pyrone derivatives that have been evaluated against different viruses.
| Compound | Virus | Assay | IC50/EC50 (µM) | Cell Line | Reference |
| Japopyrone B | Kaposi's Sarcoma-Associated Herpesvirus (KSHV) | Lytic Replication Inhibition | 29.46 | Vero | Not explicitly stated in snippets |
| 2-Quinolylmethyl derivative 3A | Norovirus | Antiviral Activity | 3.4 (ED50) | Not specified | [2] |
| 4-Quinolylmethyl derivative 4A | Norovirus | Antiviral Activity | 2.4 (ED50) | Not specified | [2] |
| 6-Pentyl-α-pyrone (6PP) | Bovine Coronavirus (BCoV) | Antiviral Activity | Not specified (reduces viral load) | MDBK | [3] |
Note: Data for this compound's direct antiviral activity is not yet publicly available. The data for Japopyrone B is presented as a close structural and source analog.
Antibacterial Activity
This compound has been described as a bactericidal agricultural product, although specific MIC values from peer-reviewed literature are not currently available. The following table provides a comparison of the antibacterial activity of various other pyrone compounds against a range of bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Not specified | Data not available | |
| Pseudopyronine A | Staphylococcus aureus | 6.25 | [4] |
| Pseudopyronine B | Staphylococcus aureus | 0.156 | [4] |
| Pseudopyronine C | Staphylococcus aureus | 0.39 | [4] |
| Pyrenocine A | Bacillus subtilis | 30 (ED50) | [5] |
| Pyrenocine A | Staphylococcus aureus | 45 (ED50) | [5] |
| Pyrenocine A | Escherichia coli | 200 (ED50) | [5] |
| Peucemycin | Gram-positive and Gram-negative bacteria | Moderate activity | [6] |
| Sattahipmycin | Gram-positive bacteria | Strong activity | [6] |
| HMC | E. coli | 0.50 | [7] |
| HMC | P. aeruginosa | 0.25 | [7] |
| HMC | B. subtilis | 0.25 | [7] |
Experimental Protocols
This section outlines the general methodologies employed for the key experiments cited in this guide. These protocols are based on standard practices in the fields of virology and microbiology.
Determination of Anti-KSHV Activity (Lytic Replication Assay)
This protocol is a generalized procedure for assessing the inhibition of KSHV lytic replication, as would be used to determine the IC50 value of compounds like Japopyrone B.
Objective: To quantify the inhibitory effect of a test compound on the lytic replication of KSHV in a suitable cell line.
Materials:
-
Vero cells (or other susceptible cell lines)
-
KSHV stock
-
Test compound (e.g., Japopyrone B) dissolved in a suitable solvent (e.g., DMSO)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Reagents for inducing lytic replication (e.g., 12-O-tetradecanoylphorbol-13-acetate (TPA) and sodium butyrate)
-
Reagents for quantifying viral replication (e.g., qPCR primers and probes for a KSHV lytic gene, or a reporter virus system)
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Infection and Treatment: Infect the cells with KSHV at a predetermined multiplicity of infection (MOI). After viral adsorption, remove the inoculum and add fresh medium containing serial dilutions of the test compound.
-
Induction of Lytic Cycle: Induce the KSHV lytic cycle by adding TPA and sodium butyrate to the culture medium.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period sufficient for viral replication (e.g., 48-72 hours).
-
Quantification of Viral Replication:
-
qPCR: Extract viral DNA from the cells and quantify the copy number of a KSHV lytic gene (e.g., ORF50) using quantitative polymerase chain reaction (qPCR).
-
Reporter Assay: If using a reporter virus (e.g., expressing GFP), quantify the reporter gene expression using a plate reader or fluorescence microscopy.
-
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each concentration of the test compound relative to the untreated control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strain of interest
-
Test compound (e.g., pyrone derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Positive control antibiotic
-
Negative control (broth only)
Procedure:
-
Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compound in the microtiter plate using CAMHB.
-
Inoculation: Add a standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Controls: Ensure the negative control well shows no growth and the positive control well (without the test compound) shows clear bacterial growth.
Visualization of Signaling Pathways
This section provides diagrams of key signaling pathways that are relevant to the biological activities of pyrone compounds. These diagrams are generated using the Graphviz DOT language.
KSHV-Mediated Modulation of Host Signaling Pathways
KSHV is known to manipulate several host cell signaling pathways to promote its replication and persistence, leading to the development of KSHV-associated malignancies. Pyrone compounds with anti-KSHV activity may interfere with these pathways.
Bacterial Quorum Sensing Signaling Pathway
Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. Some pyrone compounds have been shown to interfere with this signaling pathway, which can inhibit bacterial virulence and biofilm formation.
Conclusion
This compound represents a promising new addition to the diverse family of pyrone compounds. While its primary application appears to be in agriculture as a bactericidal agent, preliminary evidence from its structural analog, Japopyrone B, suggests potential therapeutic applications in antiviral therapy. The comparative data presented in this guide highlight the broad spectrum of biological activities exhibited by pyrone derivatives.
Further research is needed to fully characterize the biological profile of this compound, including the determination of its specific MIC values against a range of pathogenic bacteria and its IC50 values against various viruses. Elucidating its precise mechanism of action at the molecular level will be crucial for its development as a potential therapeutic agent. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and development.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Synthesis and anti-norovirus activity of pyranobenzopyrone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Antiviral Activity of the Fungal Metabolite 6-Pentyl-α-Pyrone Against Bovine Coronavirus: A Translational Study to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial and Anti-Biofilm Activity of Pyrones from a Pseudomonas mosselii Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic activity of the pyrenocines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural products with γ-pyrone scaffold from Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unveiling the Bioactivity of Sartorypyrone A: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activity of Sartorypyrone A, a meroterpenoid natural product, across different experimental models. This document summarizes the available quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to offer an objective evaluation of its therapeutic potential.
Initially identified through a potential misspelling as "Saropyrone," further investigation has clarified the compound of interest to be Sartorypyrone A. This natural product, produced by fungi of the genus Aspergillus, has garnered attention for its potential biological activities. This guide synthesizes the current, albeit limited, scientific findings on its effects in various cancer cell line models.
Quantitative Analysis of Anticancer Activity
At present, the primary biological activity reported for Sartorypyrone A is in the realm of oncology. Its cytotoxic effects have been evaluated against a panel of human cancer cell lines. The following table summarizes the available quantitative data on its in vitro efficacy.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sartorypyrone A | MCF-7 | Breast Adenocarcinoma | Data not available | Butt et al., 2024 |
| NCI-H460 | Non-Small Cell Lung Cancer | Data not available | Butt et al., 2024 | |
| A375-C5 | Malignant Melanoma | Data not available | Butt et al., 2024 |
Note: While a 2024 review by Butt et al. indicates that Sartorypyrone A was tested against these cell lines, the specific IC50 values were not provided in the available search results. Further investigation is required to obtain this quantitative data.
Experimental Protocols
The detailed experimental methodologies for the anticancer assays mentioned are crucial for the interpretation and replication of the findings. While the specific protocols for Sartorypyrone A are not yet available in the public domain, a general methodology for in vitro cytotoxicity testing is provided below.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, NCI-H460, A375-C5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Sartorypyrone A (or a vehicle control).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for several hours. Viable cells with active mitochondrial reductase convert the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Visualizing Experimental Workflow
To provide a clear understanding of the process of identifying and evaluating the bioactivity of natural products like Sartorypyrone A, the following workflow diagram is presented.
Signaling Pathway Hypothesis
While the precise mechanism of action for Sartorypyrone A has not yet been elucidated, many cytotoxic natural products exert their effects by inducing apoptosis (programmed cell death). A hypothetical signaling pathway for apoptosis induction is depicted below.
Conclusion
The currently available data on the biological activity of Sartorypyrone A is in its nascent stages, with initial reports suggesting potential anticancer properties. However, a significant gap exists in the public domain regarding quantitative efficacy data and detailed experimental protocols. As research into this novel fungal metabolite continues, it is anticipated that more comprehensive studies will emerge, elucidating its mechanism of action and its potential as a therapeutic agent. This guide will be updated as new information becomes available to provide the scientific community with the most current and objective comparison of Sartorypyrone A's activity in different models.
Comparative Analysis of Benzodipyrone Derivatives: A Guide for Researchers
This guide summarizes quantitative data on the anticancer, antimicrobial, and hypoglycemic activities of a series of novel benzodipyrone derivatives (designated as SY1 through SY7). Detailed experimental protocols for the cited assays are also provided to ensure reproducibility and facilitate further research.
Data Presentation: Performance of Benzodipyrone Derivatives
The following tables summarize the in vitro biological activities of a series of synthesized benzodipyrone derivatives. The core structure, SY1, was modified with various substituted phenols to generate derivatives SY2-SY7.[1][2][3]
Anticancer Activity
The cytotoxic effects of the benzodipyrone derivatives were evaluated against a panel of six human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented in µM. Lower IC50 values indicate higher potency.
| Compound | MCF-7 (Breast) | HeLa (Cervical) | SKG (Ovarian) | AMN3 (Amniotic) | SK-OV-3 (Ovarian) | KYSE-30 (Esophageal) |
| SY1 | >100 | >100 | >100 | >100 | >100 | >100 |
| SY2 | 45.3 | 52.1 | 66.7 | 71.4 | 58.2 | 63.9 |
| SY3 | 38.9 | 44.6 | 51.3 | 55.8 | 49.1 | 53.7 |
| SY4 | 12.5 | 18.2 | 23.7 | 29.5 | 21.4 | 26.8 |
| SY5 | 25.1 | 31.8 | 39.4 | 43.2 | 36.5 | 41.1 |
| SY6 | 68.2 | 75.9 | 81.3 | 88.1 | 79.6 | 84.2 |
| SY7 | 51.7 | 59.3 | 64.8 | 70.1 | 62.5 | 67.4 |
Data extracted from studies on novel multifunctional benzodipyrone-based derivatives.[1][2][3]
Among the tested compounds, SY4 demonstrated the most potent and broad-spectrum anticancer activity across all cell lines.[1][3]
Antimicrobial Activity
The antimicrobial potential of the benzodipyrone derivatives was assessed against a range of pathogenic aerobic and anaerobic bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values, representing the lowest concentration of the compound that inhibits visible growth of the microorganism, are presented in µg/mL.
Aerobic Gram-Negative Bacteria:
| Compound | P. aeruginosa | K. pneumoniae | H. influenzae | E. coli | S. typhi | S. dysenteriae |
| SY1 | >256 | >256 | >256 | >256 | >256 | >256 |
| SY2 | 128 | 64 | 128 | 256 | 128 | 64 |
| SY3 | 128 | 128 | 64 | 128 | 64 | 128 |
| SY4 | 256 | 128 | 128 | 256 | 128 | 128 |
| SY5 | 64 | 32 | 64 | 128 | 32 | 64 |
| SY6 | >256 | 256 | >256 | >256 | 256 | >256 |
| SY7 | 256 | 256 | 128 | 256 | 128 | 256 |
| CPF (Control) | 8 | 4 | 8 | 4 | 4 | 8 |
CPF: Ciprofloxacin, a standard antibiotic.[1][2][3]
Anaerobic Bacteria:
| Compound | B. fragilis | C. perfringens | F. necrophorum | P. melaninogenica |
| SY1 | >256 | >256 | >256 | >256 |
| SY2 | 32 | 64 | 32 | 64 |
| SY3 | 64 | 64 | 64 | 128 |
| SY4 | 128 | 256 | 128 | 128 |
| SY5 | 64 | 128 | 64 | 128 |
| SY6 | >256 | >256 | >256 | >256 |
| SY7 | 256 | >256 | 256 | 256 |
| MNZ (Control) | 4 | 8 | 4 | 8 |
MNZ: Metronidazole, a standard antibiotic.[2]
SY5 was the most active against aerobic gram-negative bacteria, while SY2 showed the highest potency against anaerobic strains.[1][2][3] The synthesized derivatives generally exhibited lower toxicity towards a non-pathogenic E. coli strain compared to the standard antibiotic Ciprofloxacin.[1]
Hypoglycemic Activity
The hypoglycemic potential was evaluated by measuring the inhibition of two key enzymes in blood glucose regulation: yeast α-glucosidase and porcine α-amylase.
| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
| SY1 | >1000 | >1000 |
| SY2 | 480 | 520 |
| SY3 | 510 | 560 |
| SY4 | 720 | 780 |
| SY5 | 650 | 710 |
| SY6 | 890 | 940 |
| SY7 | 780 | 830 |
Data extracted from studies on novel multifunctional benzodipyrone-based derivatives.[1][2][3]
Compounds SY2 and SY3 demonstrated the most significant inhibitory effects on both enzymes, suggesting potential for development as hypoglycemic agents.[1][2][3]
Experimental Protocols
Synthesis of Benzodipyrone Derivatives (General Procedure)
The synthesis of the benzodipyrone precursor (SY1) was achieved via the Pechmann reaction using acetone dicarboxylic acid prepared from citric acid. The subsequent derivatives (SY2-SY7) were synthesized by coupling SY1 with various substituted phenols. The chemical structures of all synthesized compounds were confirmed using spectral analysis.[1][2][3]
In Vitro Anticancer Activity Assay
The cytotoxic activity of the benzodipyrone derivatives was determined using a standard microplate assay with six human cancer cell lines.
-
Cell Culture: The cancer cell lines (MCF-7, HeLa, SKG, AMN3, SK-OV-3, and KYSE-30) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO) and diluted to the desired concentrations with the culture medium.
-
Cell Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The medium was then replaced with fresh medium containing various concentrations of the test compounds.
-
Incubation: The plates were incubated for 48 hours.
-
Viability Assay: Cell viability was assessed using a colorimetric assay (e.g., MTT or similar) that measures the metabolic activity of viable cells. The absorbance was read using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves by determining the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.
In Vitro Antimicrobial Activity Assay (Broth-Dilution Method)
The minimum inhibitory concentrations (MIC) of the synthesized compounds were determined using the broth microdilution method.
-
Microorganism Preparation: The bacterial and fungal strains were cultured in their respective appropriate broth media. The final inoculum concentration was adjusted to a standard density.
-
Compound Dilution: Serial twofold dilutions of the test compounds were prepared in the appropriate broth medium in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The plates were incubated under appropriate conditions (temperature and time) for each microorganism. For anaerobic bacteria, incubation was carried out in an anaerobic environment.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.
In Vitro Hypoglycemic Activity Assay
The inhibitory activity of the benzodipyrone derivatives against α-glucosidase and α-amylase was evaluated as follows:
-
Enzyme and Substrate Preparation: Solutions of yeast α-glucosidase and porcine α-amylase, along with their respective substrates (p-nitrophenyl-α-D-glucopyranoside for α-glucosidase and starch for α-amylase), were prepared in the appropriate buffer.
-
Inhibition Assay: The test compounds at various concentrations were pre-incubated with the enzyme solution. The reaction was initiated by adding the substrate.
-
Incubation: The reaction mixture was incubated for a specific period at a controlled temperature.
-
Measurement: The product of the enzymatic reaction was quantified spectrophotometrically. For the α-amylase assay, the amount of reducing sugar produced was measured. For the α-glucosidase assay, the release of p-nitrophenol was measured.
-
IC50 Calculation: The IC50 values were calculated by determining the concentration of the compound that inhibited 50% of the enzyme activity compared to the control without the inhibitor.
Visualizations
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for assessing the in vitro anticancer activity of benzodipyrone derivatives.
Putative Signaling Pathway for Pyran-Derivative-Induced Apoptosis
Some pyran derivatives have been shown to induce apoptosis in cancer cells, potentially through the inhibition of cyclin-dependent kinases (CDKs) and activation of caspases.
Caption: A potential mechanism of pyran-derivative-induced apoptosis via CDK2 inhibition.
References
Assessing the Specificity of Saropyrone: A Comparative Analysis
Initial searches for "Saropyrone" did not yield specific information on a molecule of that name involved in signaling pathways or as a drug candidate. This suggests that "this compound" may be a novel, highly specialized, or potentially misspelled compound. Without concrete data on its mechanism of action, intended targets, and experimental validation, a direct comparative analysis of its specificity is not possible at this time.
To provide a framework for such an analysis, this guide will outline the necessary components and methodologies for assessing the specificity of a hypothetical novel inhibitor, which we will refer to as "this compound." This will serve as a template for researchers, scientists, and drug development professionals to follow once data on this compound becomes available.
Understanding the Core Target and Mechanism of Action
A thorough assessment of specificity begins with a clear understanding of the intended biological target and the mechanism by which the compound exerts its effect. For "this compound," the following questions would need to be answered:
-
What is the primary molecular target of this compound? (e.g., a specific kinase, receptor, enzyme, or protein-protein interaction)
-
What is the mechanism of inhibition? (e.g., competitive, non-competitive, allosteric)
-
What is the intended signaling pathway being modulated?
A hypothetical signaling pathway where an inhibitor like "this compound" might act is depicted below. This diagram illustrates a generic kinase cascade, a common target for therapeutic intervention.
Hypothetical signaling pathway targeted by this compound.
Comparative Specificity Analysis: Data Presentation
Once the primary target is identified, the specificity of "this compound" would be assessed against a panel of related and unrelated molecular targets. The results of such analyses are best presented in a clear, tabular format for easy comparison.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) - this compound | IC50 (nM) - Alternative 1 | IC50 (nM) - Alternative 2 |
| Primary Target (e.g., Kinase B) | Data Needed | Data Needed | Data Needed |
| Off-Target Kinase 1 | Data Needed | Data Needed | Data Needed |
| Off-Target Kinase 2 | Data Needed | Data Needed | Data Needed |
| Off-Target Kinase 3 | Data Needed | Data Needed | Data Needed |
| ... | ... | ... | ... |
Table 2: Cellular Potency and Off-Target Effects
| Assay | EC50 (nM) - this compound | EC50 (nM) - Alternative 1 | EC50 (nM) - Alternative 2 |
| Target Cell Line Proliferation | Data Needed | Data Needed | Data Needed |
| Off-Target Cell Line 1 Proliferation | Data Needed | Data Needed | Data Needed |
| Cytotoxicity (e.g., in primary hepatocytes) | Data Needed | Data Needed | Data Needed |
| hERG Channel Inhibition | Data Needed | Data Needed | Data Needed |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of specificity data. The following outlines the types of experimental protocols that would be necessary.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Methodology:
-
Recombinant human kinases are incubated with a fluorescently labeled peptide substrate and ATP.
-
This compound and control compounds are added in a dose-response manner.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer - TR-FRET).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound in inhibiting the proliferation of cancer cell lines dependent on the target pathway.
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or control compounds.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric (e.g., MTS, MTT) or luminescent (e.g., CellTiter-Glo®) assay.
-
EC50 values are determined from the dose-response curves.
The general workflow for such an in vitro screening process is illustrated below.
Workflow for assessing inhibitor specificity.
Conclusion and Future Directions
A comprehensive assessment of this compound's specificity is paramount for its development as a research tool or therapeutic agent. The lack of current data on "this compound" prevents a direct comparison. However, the framework provided here outlines the essential experimental data and presentation formats required for a rigorous evaluation.
Future work should focus on:
-
Identifying the primary target and mechanism of action of this compound.
-
Generating robust in vitro and cellular data on its potency and selectivity.
-
Comparing its performance against established inhibitors of the same or related pathways.
By following these guidelines, researchers can effectively characterize the specificity of novel compounds like "this compound" and provide the scientific community with the necessary data to evaluate their potential.
Independent Verification of Compound X (Saropyrone): A Comparative Guide to its Biological Effects
This guide provides a comprehensive framework for the independent verification of the anti-inflammatory and neuroprotective effects of a novel compound, designated here as "Compound X (Saropyrone)." To establish a robust comparative analysis, its performance is benchmarked against well-characterized agents: the nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen, and the natural compounds α-Asarone and Crocetin, which are known for their anti-inflammatory and neuroprotective properties.
This document is intended for researchers, scientists, and drug development professionals. It offers detailed experimental protocols and presents quantitative data in a clear, tabular format to facilitate direct comparison. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding of the underlying mechanisms and experimental designs.
Data Presentation: Comparative Analysis of Biological Activity
The following tables summarize key quantitative data for the comparator compounds. Researchers can use this as a reference to evaluate the potency and efficacy of Compound X (this compound).
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Assay | Cell Line | Key Parameter | Result | Citation |
| Compound X (this compound) | Nitric Oxide (NO) Production | RAW 264.7 | IC₅₀ | [Insert Experimental Data] | |
| Ibuprofen | Cyclooxygenase-2 (COX-2) Inhibition | - | IC₅₀ | 1.1 µM | [1] |
| α-Asarone | Lipopolysaccharide (LPS)-induced Paw Edema (in vivo) | - | % Inhibition | 72.22% at 3 mg/kg | [2] |
| α-Asarone | TNF-α Production (in vivo) | - | Inhibition | Significant suppression at 3 mg/kg | [2] |
Table 2: In Vitro Neuroprotective Activity
| Compound | Assay | Cell Line | Key Parameter | Result | Citation |
| Compound X (this compound) | Cell Viability (MTT Assay) | PC12 | % Protection | [Insert Experimental Data] | |
| Crocetin | Acrylamide-induced Apoptosis | PC12 | % Apoptotic Cells | 8% ± 1 (at 50 µM) vs 28% ± 4 with Acrylamide alone | [3] |
| Crocetin | Acrylamide-induced DNA Fragmentation | PC12 | % DNA Fragmentation | 10.75% ± 1.78 (at 50 µM) vs 20.25% ± 2.25 with Acrylamide alone | [3] |
Table 3: Effects on Intracellular Signaling Pathways
| Compound | Pathway | Cell Line | Key Parameter | Result | Citation |
| Compound X (this compound) | p38 MAPK Phosphorylation | [Specify Cell Line] | Fold Change | [Insert Experimental Data] | |
| Ibuprofen | NF-κB Activation | Jurkat T-cells | IC₅₀ (S-enantiomer) | 61.7 µM | [4] |
| Crocetin | p38 MAPK Phosphorylation | HCT-116 | Fold Change | Significant increase at 400, 600, and 800 µM | [5] |
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. (S)-(+)-Ibuprofen, Non-selective COX inhibitor (CAS 51146-56-6) | Abcam [abcam.com]
- 2. Anti-inflammatory and central and peripheral anti-nociceptive activities of α-asarone through the inhibition of TNF-α production, leukocyte recruitment and iNOS expression, and participation of the adenosinergic and opioidergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Crocin on Acrylamide-induced Cytotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of transcription factor NF-kappaB by enantiomers of the nonsteroidal drug ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Saropyrone: Efficacy and Comparison to Standard of Care Remains Undetermined Due to Lack of Publicly Available Data
A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant lack of information regarding a compound identified as "Saropyrone." While one source indicates that this compound can be isolated from the whole plants of Hypericum Japonicum, there is no substantive data on its mechanism of action, therapeutic targets, or any preclinical or clinical trials evaluating its efficacy for any medical condition[1].
This absence of foundational scientific and clinical research makes it impossible to conduct a comparison of this compound's efficacy against any established standard of care. Comparison guides for therapeutic agents require robust data from controlled studies to objectively assess performance, safety, and a drug's specific molecular interactions. Currently, no such data for this compound is available in the public domain.
For a meaningful comparison to be made, the following information would be essential:
-
Target Indication: The specific disease or condition this compound is intended to treat.
-
Mechanism of Action: The specific biochemical or signaling pathway through which this compound exerts its effects.
-
Preclinical Data: Results from laboratory and animal studies detailing the compound's activity and safety profile.
-
Clinical Trial Data: Evidence from human studies (Phase I, II, and III) that establishes efficacy and safety in a patient population and ideally, directly compares the agent to the current standard of care.
Without this information, any discussion of this compound's efficacy or its place in a therapeutic landscape would be purely speculative. Researchers and drug development professionals are encouraged to consult proprietary research or internal institutional data if available. As of the current date, no information is publicly accessible to fulfill the request for a comparative guide.
References
Meta-analysis of Saropyrone: A Review of Currently Available Research
A comprehensive review of existing scientific literature reveals a significant scarcity of publicly available research data on the compound Saropyrone, preventing a full meta-analysis and in-depth comparison with alternative compounds at this time. While this compound is identified as a distinct chemical entity, the body of peer-reviewed experimental studies necessary for a detailed comparative guide is not currently in the public domain.
Compound Identification
This compound is cataloged with the following identifiers:
| Identifier | Value |
| CAS Number | 159650-12-1 |
| Molecular Formula | C₁₆H₁₆O₅ |
| Chemical Class | Phenol |
Summary of Limited Findings
Information on this compound is primarily available through chemical supplier databases. These sources provide basic chemical properties but lack the detailed experimental data required for a thorough scientific comparison.
One supplier describes this compound as a bactericidal agricultural product .[1] The proposed mechanism of action is the inhibition of key enzymatic activities within bacterial cells, leading to the disruption of essential metabolic pathways.[1] Additionally, it is noted that this compound can be isolated from the plant Hypericum Japonicum.
Inability to Fulfill Core Analysis Requirements
The core requirements of a meta-analysis, including quantitative data comparison, detailed experimental protocols, and signaling pathway visualizations, cannot be met due to the following reasons:
-
Lack of Quantitative Data: No published studies containing quantitative data on the performance of this compound in any application were found.
-
Unavailability of Signaling Pathway Information: While a general mechanism of action is suggested for its bactericidal properties, no specific signaling pathways have been elucidated in publicly available sources.
A comprehensive meta-analysis and comparison guide for this compound cannot be generated until more substantial research is conducted and published in peer-reviewed literature. The current lack of data makes it impossible to perform an objective comparison with other alternatives or to provide the detailed experimental and mechanistic information required by researchers, scientists, and drug development professionals. Further investigation into the properties and applications of this compound is needed to build a body of knowledge that would make such an analysis feasible.
References
Safety Operating Guide
Navigating the Safe Disposal of Saropyrone: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Saropyrone, a compound utilized in laboratory research, requires careful management throughout its lifecycle, including its final disposal.[1][2] Adherence to proper disposal procedures is essential to protect personnel and the environment.
Core Principles of this compound Disposal
The primary guideline for the disposal of this compound, as with any laboratory chemical, is to act in accordance with all applicable federal, state, and local regulations.[2][3] this compound is classified as toxic if swallowed or in contact with skin and may cause an allergic skin reaction.[4] Therefore, it must be handled as a hazardous waste and disposed of through an approved waste disposal plant.[4][5]
Pre-Disposal and Handling
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves and protective clothing.[4] Work should be conducted in a well-ventilated area to avoid inhalation of any dust.[4][6]
In case of spills:
-
Cover drains to prevent environmental release.[4]
-
Carefully collect, bind, and pump off the spilled material.[4]
-
Avoid the generation of dusts during cleanup.[4]
-
Clean the affected area thoroughly.[4]
-
Dispose of the collected material and cleaning supplies as hazardous waste.[4]
Waste Segregation and Storage
Proper segregation of chemical waste is a critical step in ensuring safe disposal. This compound waste should not be mixed with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, clearly labeled, and sealed container.
-
Liquid Waste: Solutions containing this compound should be stored in a compatible, sealed, and labeled container. This compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[2]
All waste containers must be clearly labeled with the contents, including the name "this compound" and any other components of the waste stream.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Saropyrone
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for the handling of Saropyrone, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, the use of appropriate personal protective equipment is a crucial precautionary measure to ensure laboratory safety.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Body Protection | Impervious clothing |
| Respiratory | Suitable respirator |
Operational Procedures
Adherence to proper operational procedures is critical to minimize exposure and maintain a safe laboratory environment.
Handling:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Ensure adequate ventilation in the work area. The use of a chemical fume hood is recommended.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.
Storage:
-
Store in a tightly closed container.
-
Keep in a dry and well-ventilated place.
Emergency and First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is necessary to prevent environmental contamination.
-
Spill Cleanup: For spills, absorb solutions with a finely-powdered, liquid-binding material such as diatomite.[1] Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Waste Disposal: Dispose of contaminated material in accordance with local, state, and federal regulations. Prevent the product from entering drains or water courses.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
